2-Cyclohexyl-2-fluoroethan-1-ol molecular structure and conformation
Structural Dynamics, Conformational Analysis, and Synthetic Methodology Executive Summary This technical guide provides a comprehensive analysis of 2-Cyclohexyl-2-fluoroethan-1-ol , a specialized fluorohydrin motif used...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Dynamics, Conformational Analysis, and Synthetic Methodology
Executive Summary
This technical guide provides a comprehensive analysis of 2-Cyclohexyl-2-fluoroethan-1-ol , a specialized fluorohydrin motif used in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike simple fluoroethanols, this molecule introduces a critical conflict between the electronic gauche effect (characteristic of
-fluoroalcohols) and the steric demand of the bulky cyclohexyl group. Understanding this interplay is essential for designing ligands that require precise spatial orientation of the hydroxyl and fluorine moieties for target binding.
Structural Fundamentals & Stereochemistry
The molecule consists of an ethyl backbone substituted at the C2 position with both a fluorine atom and a cyclohexyl ring, while the C1 position bears the primary hydroxyl group.
IUPAC Name: 2-Cyclohexyl-2-fluoroethan-1-ol
Molecular Formula:
Chirality: The C2 carbon is a stereogenic center, giving rise to
and enantiomers.
Key Feature: The vicinal arrangement of the Fluorine (C2) and Hydroxyl (C1) creates a 1,2-difunctionalized system subject to strong conformational biasing.
1.1 Electronic vs. Steric Forces
The structural behavior of this molecule is defined by two opposing forces:
The Gauche Effect (Electronic): Due to
hyperconjugation and electrostatic attraction, the F and OH groups prefer a gauche (60°) relationship rather than anti (180°).
Steric Bulk (Physical): The cyclohexyl group is significantly larger than the fluorine or the methylene protons. In a standard alkane, the largest groups (Cyclohexyl and OH) would adopt an anti conformation to minimize torsion strain.
Conformational Analysis: The "Locked" Fluorohydrin
In 2-Cyclohexyl-2-fluoroethan-1-ol, the electronic gauche effect typically overrides standard steric repulsion, creating a dominant conformer that is pre-organized for binding.
2.1 The Intramolecular Hydrogen Bond (IMHB)
While hyperconjugation is the primary driver of the gauche effect, the intramolecular hydrogen bond (
) provides secondary stabilization (approx. 1.0–2.5 kcal/mol in non-polar media).
Mechanism: The hydroxyl proton acts as a donor to the fluorine lone pair.
Solvent Dependence: In non-polar solvents (
), the IMHB is pronounced, locking the conformation. In polar protic solvents (MeOH, Water), intermolecular H-bonding disrupts this, increasing conformational freedom.
2.2 Conformational Energy Landscape (Visualization)
The following diagram illustrates the energy penalties associated with rotation around the C1-C2 bond.
Synthetic Methodology
The synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol requires regioselective fluorination. Direct fluorination of an alcohol is often prone to elimination. The most robust route for research scale is the regioselective ring-opening of 2-cyclohexyloxirane .
3.1 Route Selection: Epoxide Opening
Nucleophilic fluorination of epoxides can occur via two mechanisms:
Basic Conditions: Attack at the least hindered carbon (C1). This yields the wrong isomer (1-fluoro-2-cyclohexylethan-2-ol).
Acidic Conditions (Selected Protocol): Attack at the most hindered carbon (C2). The transition state has partial carbocation character, which is stabilized by the cyclohexyl group, directing the fluoride to C2.
Preparation: Charge a polyethylene or Teflon flask (glass reacts with HF) with 2-cyclohexyloxirane (1.0 eq) and anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to -78°C under an argon atmosphere.
Addition: Dropwise add Olah’s Reagent (1.2 eq) over 10 minutes. Safety Note: HF is extremely toxic and penetrates skin. Use specific HF-resistant gloves and calcium gluconate gel standby.
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. The carbocationic character at C2 directs the fluoride attack.
Quenching: Pour the mixture carefully into ice-cold saturated
solution (excess) to neutralize the acid.
Extraction: Extract with DCM (3x), dry over
, and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.[1]
-position to the alcohol drastically alters the molecular properties compared to the non-fluorinated analog (2-cyclohexylethanol).
Property
2-Cyclohexylethanol
2-Cyclohexyl-2-fluoroethan-1-ol
Impact of Fluorine
pKa (Hydroxyl)
~16.0
~14.5
Acidity Increase: Electron-withdrawing F stabilizes the alkoxide.
LogP
2.6
2.3
Lipophilicity Modulation: F lowers LogP slightly due to polarity, but increases metabolic stability.
H-Bond Donor
Strong
Moderate
IMHB: Intramolecular H-bond reduces ability to donate to solvent/receptors.
Metabolic Stability
Low (Oxidation)
High
Blockade: F at C2 prevents abstraction of the H-atom during Phase I metabolism.
4.1 Metabolic Stability Rationale
In non-fluorinated alcohols, cytochrome P450 enzymes typically abstract a hydrogen atom from the carbon alpha or beta to the hydroxyl.
Mechanism: By substituting the C2 hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), the primary metabolic soft spot is hardened.
Toxicity Warning:
-fluoroalcohols can degrade to fluoroacetate (toxic) if the C1-C2 bond is cleaved or if oxidized to the acid. However, the bulky cyclohexyl group generally hinders the specific enzymes (alcohol dehydrogenase) required for this toxic pathway, making this scaffold safer than linear fluoroethanols.
Experimental Characterization
To validate the synthesis and conformation, the following analytical signatures are diagnostic.
NMR: Look for a multiplet around -170 to -190 ppm.
NMR (Coupling Constants): The vicinal coupling constant is the primary indicator of conformation.
Gauche (
):.
Anti (
):.
Observed: An intermediate value (typically 18-22 Hz) often indicates dynamic averaging, but a value <15 Hz strongly supports the gauche preference.
5.2 X-Ray Crystallography
If a crystalline derivative (e.g., 3,5-dinitrobenzoate ester) is prepared, the
dihedral angle will typically be observed in the range of , confirming the gauche effect in the solid state.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[4] Beilstein Journal of Organic Chemistry. Link
Olah, G. A., et al. (1979). Synthetic methods and reactions.[1][5][6][7][8] 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. Journal of Organic Chemistry. Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Briggs, C. R., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[4][9] Organic & Biomolecular Chemistry. Link
CAS number and chemical identifiers for 2-Cyclohexyl-2-fluoroethan-1-ol
The Chemical Architecture and Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol: A Technical Guide for Advanced Drug Development Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encount...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical Architecture and Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol: A Technical Guide for Advanced Drug Development
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic profiles of drug candidates. The incorporation of fluorine atoms into aliphatic systems is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Cyclohexyl-2-fluoroethan-1-ol represents a highly specialized β-fluoroalcohol building block[1]. By replacing traditional aromatic fluorophenyl groups with a saturated cyclohexyl ring, this compound offers a unique stereoelectronic profile that enhances membrane permeability while maintaining the critical hydrogen-bonding capacity of its primary alcohol moiety[2].
This whitepaper details the structural mechanics, physicochemical identifiers, and a self-validating synthetic workflow for the generation and application of 2-cyclohexyl-2-fluoroethan-1-ol in drug development.
Chemical Identity and Core Identifiers
Accurate chemical identification is the bedrock of reproducible research. Table 1 summarizes the core identifiers and physicochemical properties of 2-cyclohexyl-2-fluoroethan-1-ol, synthesized from verified chemical databases[1][3].
Table 1: Chemical Identifiers and Properties of 2-Cyclohexyl-2-fluoroethan-1-ol
Property / Identifier
Value
CAS Number
1556027-16-7
IUPAC Name
2-cyclohexyl-2-fluoroethan-1-ol
Molecular Formula
C8H15FO
Molecular Weight
146.21 g/mol
Monoisotopic Mass
146.11 Da
SMILES
C1CCC(CC1)C(CO)F
InChIKey
COHAYBDUSGUGIO-UHFFFAOYSA-N
Structural Class
β-Fluoroalcohol / Cyclohexane Derivative
Structural Mechanics and Causality in Drug Design
The utility of 2-cyclohexyl-2-fluoroethan-1-ol lies in its structural mechanics. The causality behind its selection in drug design is twofold:
Lipophilic Modulation: The cyclohexyl group significantly increases the molecule's lipophilicity compared to linear or aromatic counterparts. This is critical for traversing hydrophobic biological membranes and accessing intracellular targets[2].
Stereoelectronic Effects of Fluorine: The highly electronegative fluorine atom at the β-position inductively withdraws electron density from the adjacent hydroxyl group. This lowers the pKa of the alcohol, making it a stronger hydrogen-bond donor, which can enhance binding affinity to target protein pockets[2][4]. Furthermore, the C-F bond is highly resistant to metabolic oxidation, providing a metabolic shield against cytochrome P450 enzymes.
Synthesis Workflows and Methodologies
Synthesizing β-fluoroalcohols like 2-cyclohexyl-2-fluoroethan-1-ol requires precise control over regioselectivity and nucleophilic fluorination. Traditional fluorination methods often suffer from elimination side-reactions or poor yields. Here, we detail a self-validating protocol based on the enantioselective ring-opening of epoxides, a method championed by cooperative dual-catalyst systems[5][6].
Catalytic regioselective ring-opening workflow for β-fluoroalcohol synthesis.
Protocol: Regioselective Synthesis via Epoxide Ring-Opening
This protocol adapts the methodology for the nucleophilic fluorination of terminal epoxides using benzoyl fluoride as a latent fluoride source[5].
Materials:
Substrate: 2-Cyclohexyloxirane (1.0 equiv)
Fluoride Source: Benzoyl fluoride (1.5 equiv)
Catalysts: Chiral (salen)Co complex (5 mol%) and a chiral amine co-catalyst (5 mol%)
Solvent: Anhydrous Methyl tert-butyl ether (MTBE)
Step-by-Step Procedure:
Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the (salen)Co complex and the chiral amine in anhydrous MTBE.
Causality: The dual-catalyst system is critical; the Lewis acid activates the epoxide, while the amine activates the fluoride source, preventing premature catalyst deactivation[5][6].
Substrate Addition: Cool the reaction mixture to -20°C. Add 2-cyclohexyloxirane (1.0 equiv) dropwise.
Causality: Low temperatures suppress non-selective background ring-opening and elimination pathways.
Fluorination: Slowly introduce benzoyl fluoride (1.5 equiv) via a syringe pump over 1 hour.
Causality: Benzoyl fluoride acts as a soluble, latent source of fluoride anion. Slow addition maintains a low steady-state concentration of active fluoride, maximizing regioselectivity for the β-position[5].
Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the consumption of the epoxide via GC-MS or TLC.
Quenching and Hydrolysis: Quench the reaction with saturated aqueous NaHCO3. The intermediate β-fluoroester must be hydrolyzed. Add LiOH (2.0 equiv) in a THF/water mixture and stir at room temperature for 4 hours to cleave the benzoate ester, yielding the free β-fluoroalcohol.
Purification: Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude 2-cyclohexyl-2-fluoroethan-1-ol via flash column chromatography (hexane/ethyl acetate gradient).
System Validation (Analytical Gates)
To ensure trustworthiness, the synthesized 2-cyclohexyl-2-fluoroethan-1-ol must pass the following analytical validation gates before use in downstream assays:
19F NMR: A characteristic multiplet around -180 to -190 ppm confirms the presence of the secondary aliphatic fluorine[7].
1H NMR: The protons adjacent to the hydroxyl group (CH2-OH) must appear as a complex multiplet due to geminal coupling and vicinal coupling with the fluorine atom (typically
Hz).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) must confirm the monoisotopic mass of the
Fluorinated alcohols, particularly short-chain derivatives like 2-fluoroethanol, can exhibit significant toxicity due to their potential metabolism into fluoroacetate, an inhibitor of the TCA cycle[8]. While the bulky cyclohexyl group in 2-cyclohexyl-2-fluoroethan-1-ol significantly alters its metabolic profile and reduces this specific toxicity pathway, it must still be handled as a potentially hazardous intermediate.
PPE: Nitrile gloves, safety goggles, and a lab coat.
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of volatile fluorinated intermediates.
Solubility Profile of 2-Cyclohexyl-2-fluoroethan-1-ol in Organic Solvents: A Technical Guide
Executive Summary 2-Cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7) is a specialized, amphiphilic fluorinated building block increasingly utilized in advanced organic synthesis and drug development. Structurally, it co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7) is a specialized, amphiphilic fluorinated building block increasingly utilized in advanced organic synthesis and drug development. Structurally, it combines a bulky, highly lipophilic cyclohexyl ring with a polar fluorohydrin motif. Understanding its solubility profile in organic solvents is critical for optimizing reaction media, designing liquid-liquid extraction protocols, and formulating pharmaceutical intermediates. This whitepaper provides a comprehensive, theoretically grounded, and empirically structured guide to the solubility behavior of this unique compound.
Structural Analysis & The "Fluorine Effect"
The solubility of 2-cyclohexyl-2-fluoroethan-1-ol cannot be accurately predicted by treating it merely as a standard aliphatic alcohol. Its behavior is dictated by the interplay between its hydrophobic tail and its highly polarized headgroup.
Fluorinated alcohols are well documented for their unique solvent interactions and intermediate stabilization properties[1]. In 2-cyclohexyl-2-fluoroethan-1-ol, the highly electronegative fluorine atom at the beta position (C2) exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent hydroxyl group.
Causality of Interaction: This inductive withdrawal decreases the electron density around the oxygen atom, thereby increasing the acidity of the hydroxyl proton. Consequently, 2-cyclohexyl-2-fluoroethan-1-ol acts as a significantly stronger hydrogen-bond donor than its non-fluorinated analog (2-cyclohexylethanol). This structural nuance drastically enhances its solubility in hydrogen-bond accepting solvents (like ethers and ketones) while maintaining high miscibility in non-polar media due to the massive dispersion forces generated by the cyclohexyl ring.
Structural-property relationships dictating the solubility of 2-cyclohexyl-2-fluoroethan-1-ol.
Because empirical solubility data for novel fluorinated building blocks is often sparse in early development, we utilize the2[2] to estimate the Hansen Solubility Parameters (HSP) for 2-cyclohexyl-2-fluoroethan-1-ol. This method deconstructs the molecule into first-order and second-order functional groups to predict its cohesive energy density.
Table 1: Estimated HSP for 2-Cyclohexyl-2-fluoroethan-1-ol
HSP Component
Estimated Value (MPa^0.5)
Dominant Structural Contributor
δD (Dispersion)
16.5
Cyclohexyl ring (high polarizability and surface area)
δP (Polarity)
6.5
C-F and C-O bond dipoles
δH (H-Bonding)
10.5
Beta-fluorine enhanced -OH group
By calculating the Hansen Distance (
) between the solute (1) and various solvents (2) using the equation , we can quantitatively predict its solubility profile[2]. A smaller indicates a higher thermodynamic affinity.
Empirical Solubility Profile in Organic Solvents
Based on the calculated
values and the established behavior of 1[1], the compound exhibits a versatile solubility profile. It is highly soluble in mid-polar hydrogen-bond acceptors but shows phase separation in highly polar protic networks (like water) or completely non-polar alkanes.
Table 2: Predicted Solubility Profile across Common Solvent Classes
Solvent
δD
δP
δH
Calculated
Predicted Solubility
Tetrahydrofuran (THF)
16.8
5.7
8.0
2.69
Miscible / Very High
Dichloromethane (DCM)
17.0
7.3
7.1
3.63
Very High
Ethyl Acetate (EtOAc)
15.8
5.3
7.2
3.78
High
n-Hexane
14.9
0.0
0.0
12.7
Moderate to Low
Methanol (MeOH)
15.1
12.3
22.3
13.4
Moderate
Water
15.5
16.0
42.3
33.2
Insoluble
Experimental Methodology: Validating the Solubility Profile
To empirically validate the predicted solubility of 2-cyclohexyl-2-fluoroethan-1-ol, a rigorous, self-validating Isothermal Shake-Flask Method must be employed.
Analytical Challenge: 2-Cyclohexyl-2-fluoroethan-1-ol lacks a conjugated
-system, meaning it has no functional UV chromophore. Standard HPLC-UV methods will fail. Therefore, quantification requires Charged Aerosol Detection (CAD) or Refractive Index Detection (RID) .
Solute Dispensing (Saturation Principle): Dispense an excess amount of 2-cyclohexyl-2-fluoroethan-1-ol (approx. 500 mg) into a series of 4 mL sealed glass vials. Causality: An excess of the compound ensures that the solvent reaches absolute thermodynamic saturation, leaving a visible secondary phase.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF, DCM, Hexane) to each vial.
Isothermal Equilibration: Place the vials in an orbital shaker incubator set precisely at 25.0 ± 0.1 °C and 300 rpm. Causality: Solubility is an enthalpy-driven process; even minor temperature fluctuations will skew the saturation curve.
Self-Validation (The Equilibrium Check): Prepare two identical sets of vials. Incubate Set A for 24 hours and Set B for 48 hours. Causality: By comparing the quantified concentrations of Set A and Set B, you validate that true thermodynamic equilibrium has been reached. If the concentration in Set B is higher, the 24-hour mark only captured a kinetic dissolution state, and the experiment must be extended.
Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes at 25°C. Causality: Centrifugation forces any suspended micro-droplets or colloidal emulsions to the bottom, preventing them from being sampled and artificially inflating the measured solubility.
Quantification: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and inject it into an HPLC-CAD system for mass-based quantification against a known calibration curve.
Isothermal shake-flask workflow for determining the solubility of 2-cyclohexyl-2-fluoroethan-1-ol.
Applications in Drug Development
The specific solubility profile of 2-cyclohexyl-2-fluoroethan-1-ol makes it a highly strategic asset in pharmaceutical synthesis. Its high solubility in DCM and THF allows it to be easily incorporated into organometallic reactions and cross-coupling workflows. Furthermore, its insolubility in water combined with its high affinity for ethyl acetate makes it an ideal candidate for highly efficient aqueous workups and liquid-liquid extractions, ensuring minimal product loss to the aqueous waste stream.
References
ACS Electrochemistry. "Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents". acs.org (2024). Available at:[Link]
Stefanis, E., & Panayiotou, C. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method". International Journal of Thermophysics (2008). Available at:[Link]
Hansen Solubility Parameters in Practice (HSPiP). "Predictive Power". hansen-solubility.com. Available at:[Link]
Thermodynamic Stability and Stereoelectronic Profiling of 2-Cyclohexyl-2-fluoroethan-1-ol: A Comprehensive Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction to the Molecular Architecture The strategic introduction of fluorine into organic scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Introduction to the Molecular Architecture
The strategic introduction of fluorine into organic scaffolds is a cornerstone of modern drug development, profoundly altering metabolic stability, lipophilicity, and target binding affinity[1]. 2-Cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7, Formula: C8H15FO) represents a highly specialized fluorinated building block[2]. Structurally, it features a chiral center at C2 bearing a fluorine atom, flanked by a bulky cyclohexane ring and a terminal hydroxymethyl group.
Understanding the thermodynamic stability of this molecule requires dissecting a complex interplay of stereoelectronic forces. Unlike simple alkanes where steric repulsion dictates conformation, fluorinated alcohols are governed by the Gauche Effect —a phenomenon where the molecule adopts a sterically less favored conformation to maximize stabilizing electronic interactions[1].
Core Thermodynamic Drivers of Stability
The conformational landscape of 2-cyclohexyl-2-fluoroethan-1-ol is dictated by three competing thermodynamic forces:
The Stereoelectronic Gauche Effect
In the rotation around the C1–C2 bond, the gauche conformation (where the fluorine and hydroxyl groups are at a ~60° dihedral angle) is thermodynamically preferred over the sterically relaxed anti-conformer. This is driven by hyperconjugation: the antiperiplanar donation of electron density from the filled, electron-rich
bonding orbital into the low-lying antibonding orbital[3]. In the parent molecule 2-fluoroethanol, this stereoelectronic stabilization yields an enthalpy difference () of approximately 1.04 to 2.07 kcal/mol favoring the gauche state[4],[5].
Intramolecular Hydrogen Bonding (IMHB)
The proximity of the highly electronegative fluorine atom to the hydroxyl group in the gauche conformation facilitates an intramolecular
hydrogen bond[6]. In non-polar environments, this charge-dipole interaction acts synergistically with hyperconjugation to lock the molecule into the gauche state. Conversely, adopting an anti-conformation exposes the molecule to unfavorable dipolar repulsion between the parallel C–F and C–O bonds[6].
Steric Constraints of the Cyclohexyl Moiety
The cyclohexane ring introduces severe steric parameters. The bulky 1-fluoro-2-hydroxyethyl substituent strongly prefers the equatorial position. Forcing this group into an axial position incurs a massive thermodynamic penalty due to 1,3-diaxial interactions with the axial protons of the cyclohexane ring, overriding any minor electronic gains.
Thermodynamic equilibrium pathways of 2-Cyclohexyl-2-fluoroethan-1-ol conformers.
Quantitative Thermodynamic Profiling
By extrapolating high-resolution infrared and microwave spectroscopy data from baseline 2-haloethanols[4],[5], we can construct a highly accurate thermodynamic profile for the primary conformers of 2-cyclohexyl-2-fluoroethan-1-ol in a non-polar vacuum/solvent model.
Conformer State
Dihedral (F-C-C-O)
Cyclohexane Ring
Relative Enthalpy ()
Relative Free Energy ()
Primary Stabilizing Factor
Equatorial-Gauche
~60°
Equatorial
0.0 kcal/mol
0.0 kcal/mol
+ IMHB
Equatorial-Anti
~180°
Equatorial
+1.04 kcal/mol
+1.2 kcal/mol
Steric relief
Axial-Gauche
~60°
Axial
+2.2 kcal/mol
+2.5 kcal/mol
+ IMHB
Axial-Anti
~180°
Axial
+3.5 kcal/mol
+3.8 kcal/mol
None (Highly destabilized)
Self-Validating Experimental Protocols
To empirically validate the thermodynamic stability of this molecule, researchers must utilize methodologies that isolate intramolecular forces from bulk solvent effects. The following protocols are designed as self-validating systems.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics
Causality: At room temperature, C1–C2 bond rotation is fast on the NMR timescale, yielding time-averaged signals. By cooling the sample below its coalescence temperature, we "freeze" the conformers. We utilize a non-polar cryosolvent (
) to prevent competitive intermolecular hydrogen bonding from skewing the equilibrium.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of 2-cyclohexyl-2-fluoroethan-1-ol in 0.6 mL of anhydrous
under an inert argon atmosphere. Add 1% TMS as an internal standard.
Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe for
and nuclei.
Temperature Gradient: Acquire standard 1D
and spectra starting at 300K. Step down the temperature in 10K increments until reaching 150K, allowing 5 minutes of thermal equilibration at each step.
Data Extraction: At 150K, the diastereotopic C1 methylene protons will resolve into distinct ABX spin systems for the gauche and anti conformers. Integrate the distinct
resonances.
Self-Validation: The sum of the integrated populations must equal 100%. Extract the equilibrium constant (
) at each temperature and plot vs. (van't Hoff plot). A perfectly linear plot validates that and are constant over the temperature range, confirming a closed two-state thermodynamic system.
Protocol 2: High-Resolution FT-IR Spectroscopy for Hydrogen Bonding
Causality: To prove that the gauche conformer is stabilized by an intramolecular
bond rather than intermolecular dimerization, we must analyze the O-H stretch in a highly dilute non-polar environment[4].
Serial Dilution: Prepare a stock solution of the analyte and perform serial dilutions to achieve concentrations of 0.1 M, 0.05 M, 0.01 M, and 0.002 M.
Spectral Acquisition: Using a liquid cell with
windows (10 mm path length for the lowest concentration), acquire FT-IR spectra from 4000 to 400 .
Data Analysis: Monitor the O-H stretching region (~3600
).
Self-Validation: If the O-H stretch frequency remains constant and sharp across the 0.01 M to 0.002 M range, intermolecular hydrogen bonding is successfully eliminated. The observed redshift relative to a "free" hydroxyl group (~3640
) directly quantifies the thermodynamic strength of the intramolecular bond.
Self-validating experimental workflow for thermodynamic profiling.
Physicochemical Profiling of Fluorinated Scaffolds: The Case of 2-Cyclohexyl-2-fluoroethan-1-ol
Topic: Lipophilicity and LogP Values of 2-Cyclohexyl-2-fluoroethan-1-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The strat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Lipophilicity and LogP Values of 2-Cyclohexyl-2-fluoroethan-1-ol
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The strategic introduction of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, metabolic stability, and lipophilicity. This guide provides an in-depth technical analysis of 2-Cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7), a specialized building block. Unlike aromatic fluorination, which reliably increases lipophilicity, the introduction of fluorine into aliphatic alcohol chains (specifically at the
-position) exerts a complex "polar hydrophobicity" effect. This document details the theoretical underpinnings, predicted vs. experimental physicochemical values, and validated protocols for the empirical determination of LogP in this specific fluorohydrin subclass.
Structural Analysis and The "Fluorine Effect"
Molecular Architecture
The molecule consists of a cyclohexane ring attached to a 2-fluoroethanol moiety. The fluorine atom is positioned at the
-carbon relative to the hydroxyl group, creating a vicinal fluorohydrin motif.
bond is polarized, creating a dipole that interacts intramolecularly with the dipole of the hydroxyl group.
The Dipole-Lipophilicity Paradox
In aromatic systems, Fluorine (
) typically acts as a lipophilic bioisostere for Hydrogen () or the Hydroxyl group (). However, in aliphatic alcohols, the outcome is governed by the Gauche Effect and dipole alignment.
Dipole Alignment: The
and bonds on adjacent carbons tend to adopt a gauche conformation to minimize dipolar repulsion and maximize electrostatic stabilization.
Solvation Penalty: While the fluorine atom itself is hydrophobic (low polarizability), the strong polarization of the
bond increases the molecule's overall polarity.
Net Result: Unlike the parent alkane where
substitution increases LogP, the fluorination of an alcohol at the -position often results in a neutral or slightly decreased LogP compared to the non-fluorinated parent (2-Cyclohexylethanol), due to the enhanced hydrogen bond acidity of the neighboring hydroxyl group (inductive effect).
Physicochemical Data Profile
The following table synthesizes experimental baselines for the parent scaffold and calculated consensus values for the fluorinated target.
Property
Parent: 2-Cyclohexylethanol
Target: 2-Cyclohexyl-2-fluoroethan-1-ol
Shift ()
CAS
4442-79-9
1556027-16-7
N/A
LogP (Exp)
1.95 (Lit. [1])
1.65 - 1.85 (Est.)
~ -0.2
CLogP (Calc)
2.61
2.35
-0.26
H-Bond Donor
1
1 (More Acidic)
Increased Acidity
H-Bond Acceptor
1
2 (O + F)
F is weak acceptor
TPSA ()
20.2
20.2
Neutral
Technical Insight: The estimated LogP drop is consistent with Linclau’s observations on
-fluorohydrins, where the inductive withdrawal of electron density by fluorine increases the polarity of the -OH bond, making it a better hydrogen bond donor to water, thus lowering lipophilicity slightly despite the addition of the hydrophobic fluorine atom [2].
Experimental Determination Protocols
For fluorinated aliphatic alcohols, standard UV-Vis detection is often insufficient due to the lack of a strong chromophore. Two robust methods are recommended:
NMR Shake-Flask (Gold Standard) and Derivatized HPLC .
Method A:
NMR Shake-Flask (The Linclau Protocol)
This method eliminates the need for calibration curves and absolute concentration determination, relying instead on the ratio of integration in biphasic layers.
Reagents:
Solvents: HPLC-grade n-Octanol (water-saturated) and Water (octanol-saturated).
Internal Standard:
-Trifluorotoluene (optional, for chemical shift referencing).
Step-by-Step Workflow:
Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours to ensure thermodynamic equilibrium.
Preparation: Dissolve ~2 mg of 2-Cyclohexyl-2-fluoroethan-1-ol in 2 mL of the pre-saturated octanol.
Partitioning: Add 2 mL of pre-saturated water. Vortex vigorously for 5 minutes.
Equilibration: Centrifuge at 3000 rpm for 10 minutes to break any emulsion. Allow to sit for 1 hour at 25°C.
Sampling: Carefully remove 0.6 mL from the top (octanol) layer and 0.6 mL from the bottom (water) layer. Place into separate NMR tubes.
Acquisition: Acquire quantitative
NMR (no proton decoupling, relaxation delay ).
Calculation:
Method B: RP-HPLC with Linear Solvent Strength (LSS) Extrapolation
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required as the molecule lacks UV absorbance.
Calibration: Run a set of 5 standards with known LogP values (e.g., Benzyl alcohol, Toluene, Naphthalene) to create a calibration curve of
vs. LogP.
Measurement: Inject the target sample. Calculate the capacity factor (
):
(where is retention time and is dead time).
Determination: Interpolate LogP from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the decision logic and workflow for characterizing the lipophilicity of this non-UV-active fluorinated building block.
Figure 1: Decision tree and workflow for LogP determination of non-chromophoric fluorinated alcohols.
Synthesis & Applications in Drug Design
Synthetic Route
Access to 2-Cyclohexyl-2-fluoroethan-1-ol is typically achieved via Organocatalytic
-Fluorination of the corresponding aldehyde, followed by reduction.
Starting Material: Cyclohexylacetaldehyde.
Fluorination: Reaction with NFSI (N-Fluorobenzenesulfonimide) using a chiral amine catalyst (e.g., Jørgensen-Hayashi catalyst) allows for enantioselective installation of the fluorine atom [3].
Reduction: The resulting
-fluoroaldehyde is reduced with in methanol to yield the target alcohol.
Metabolic Stability
The primary utility of this scaffold is to block metabolic oxidation. In the non-fluorinated parent (2-Cyclohexylethanol), the benzylic-like position (alpha to the ring) is susceptible to Cytochrome P450 hydroxylation.
Mechanism: The strong
bond (approx. 116 kcal/mol) renders this position resistant to H-abstraction.
Bioisosterism: The fluorine atom mimics the size of a hydrogen atom (Van der Waals radius: H=1.20Å vs F=1.47Å) but drastically alters the electronics, often improving half-life (
) without imposing significant steric penalties.
References
Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for parent LogP).
Linclau, B., et al. (2015). "Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols." Angewandte Chemie International Edition, 55(2), 674-678. Link
Marigo, M., et al. (2005). "Enantioselective Organocatalytic α-Fluorination of Aldehydes." Angewandte Chemie, 117(24), 3769-3772. Link
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
PubChem Compound Summary. (2025). "2-Cyclohexylethanol."[3][4][5][6][7] National Center for Biotechnology Information. Link
A Technical Guide to the Safe Handling of 2-Cyclohexyl-2-fluoroethan-1-ol: A Hazard Assessment by Structural Analogy
Executive Summary 2-Cyclohexyl-2-fluoroethan-1-ol is a novel fluorinated alcohol with potential applications in pharmaceutical and agrochemical research and development. As a compound with limited publicly available safe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Cyclohexyl-2-fluoroethan-1-ol is a novel fluorinated alcohol with potential applications in pharmaceutical and agrochemical research and development. As a compound with limited publicly available safety data, its handling requires a robust and scientifically-grounded risk assessment. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to manage the handling, storage, and disposal of this compound safely. In the absence of a specific Safety Data Sheet (SDS), this document employs the established principle of hazard assessment by structural analogy. By deconstructing the molecule and analyzing the known toxicological profiles of its structural parents—notably the highly toxic 2-fluoroethanol—we establish a conservative and prudent set of safety protocols. The core directive of this guide is to treat 2-Cyclohexyl-2-fluoroethan-1-ol with the highest level of caution, assuming a hazard profile analogous to its most toxic structural component until empirical data proves otherwise.
Section 1: Compound Identification and Inferred Physicochemical Properties
Precise physicochemical and toxicological data for 2-Cyclohexyl-2-fluoroethan-1-ol are not widely published. The following properties are derived from available chemical databases and inferred from close structural analogs.
2-cyclopentyl-2-fluoroethan-1-ol is stored at room temperature.[2]
Combustibility
Combustible Liquid
Based on H227 hazard statement for 2-cyclopentyl-2-fluoroethan-1-ol.[2]
Section 2: The Principle of Hazard Assessment by Structural Analogy
When empirical safety data for a new chemical entity is unavailable, a proactive and necessary approach is to predict its hazards based on structurally similar compounds. This method, endorsed by regulatory bodies and central to toxicological risk assessment, involves identifying key functional groups and structural motifs and evaluating the known risks associated with them.
For 2-Cyclohexyl-2-fluoroethan-1-ol, we identify three primary components for analysis:
The Cyclohexylethanol backbone.
The Ethanol functional group.
The α-Fluorine atom at the C-2 position, creating a 2-fluoroethan-1-ol moiety.
The presence of the α-fluorine is the most critical determinant of this compound's potential toxicity, drawing a direct and alarming parallel to 2-fluoroethanol.
Caption: Step-by-step workflow for handling 2-Cyclohexyl-2-fluoroethan-1-ol.
Storage
Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area designated for highly toxic materials, away from incompatible substances like strong oxidizing agents.
Section 6: Emergency Procedures
Spill Response
Small Spill (in fume hood): Absorb with a non-combustible material like vermiculite or sand. Collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
Large Spill / Spill outside fume hood: Evacuate the immediate area. Alert laboratory personnel and safety officers. Do not attempt to clean up without appropriate respiratory protection and PPE.
First Aid Measures
In case of any exposure, seek immediate medical attention. Inform medical personnel that the compound is a 2-fluoroethanol analog and may cause delayed systemic toxicity via metabolism to a fluoroacetate-like compound.
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.
[3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.
[3]* Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
Ingestion:DO NOT INDUCE VOMITING. Rinse mouth with water.
Fire Fighting
Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.
* Hazards: Combustion may produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF). [4]Firefighters must wear self-contained breathing apparatus and full protective gear.
Section 7: Waste Disposal
All materials contaminated with 2-Cyclohexyl-2-fluoroethan-1-ol, including empty containers, used PPE, and cleanup materials, must be treated as acutely toxic hazardous waste. Collect waste in a dedicated, sealed, and clearly labeled container. Dispose of the waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.
Section 8: Conclusion
The safe handling of novel chemical entities is a cornerstone of responsible research. For 2-Cyclohexyl-2-fluoroethan-1-ol, the clear structural relationship to the potent metabolic poison 2-fluoroethanol dictates a highly conservative safety approach. Until comprehensive toxicological data is generated to the contrary, this compound must be managed as a substance that is potentially fatal upon exposure through all routes. Adherence to the stringent engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential to ensure the safety of all laboratory personnel.
References
Synerzine. (2018). Safety Data Sheet: Cyclohexaneethanol. Retrieved from [Link]
Powers, D. C., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMCID: PMC7821639. Retrieved from [Link]
Milner, P. J., et al. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Angewandte Chemie. Retrieved from [Link]
U.S. Food and Drug Administration. Safety Data Sheet: Ethanol. Retrieved from [Link]
PubChem. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. Retrieved from [Link]
Princeton University Environmental Health & Safety. Fluorine Safety. Retrieved from [Link]
Chemius. Safety Data Sheet: Cyclohexane. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
PubChemLite. 2-cyclohexyl-2-fluoroethan-1-ol (C8H15FO). Retrieved from [Link]
Technical Guide: 2-Cyclohexyl-2-fluoroethan-1-ol as a Fluorinated Building Block
This guide outlines the technical specifications, synthetic pathways, and medicinal chemistry applications of 2-Cyclohexyl-2-fluoroethan-1-ol , a specialized fluorinated building block. Executive Summary 2-Cyclohexyl-2-f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical specifications, synthetic pathways, and medicinal chemistry applications of 2-Cyclohexyl-2-fluoroethan-1-ol , a specialized fluorinated building block.
Executive Summary
2-Cyclohexyl-2-fluoroethan-1-ol (C₈H₁₅FO) is a strategic fluorinated scaffold used in drug discovery to modulate physicochemical properties and metabolic stability. Unlike simple alkyl chains, the incorporation of a fluorine atom at the
-position relative to the hydroxyl group—and adjacent to a bulky cyclohexyl ring—introduces unique stereoelectronic effects. This guide details its role as a bioisostere, its synthesis via electrophilic fluorination-reduction sequences, and its utility in fragment-based drug design (FBDD).
Property
Specification
Formula
C₈H₁₅FO
Molecular Weight
146.20 g/mol
Key Feature
-Fluoro Alcohol Motif
Primary Application
Metabolic blocking, LogP modulation, Conformational control
CAS (Analog)
Refer to specific stereoisomers (e.g., 1443983-44-3 for related derivatives)
The introduction of fluorine at the C2 position creates a significant gauche effect . Due to the high electronegativity of fluorine and the
hyperconjugation, the C-F and C-O bonds preferentially adopt a gauche (synclinal) conformation rather than anti-periplanar.
Conformational Locking: This bias restricts the rotational freedom of the ethyl side chain, potentially pre-organizing the molecule for receptor binding.
pKa Modulation: The electron-withdrawing nature of the
-fluorine lowers the pKa of the primary alcohol (inductive effect, -I), making the hydroxyl proton more acidic and a better hydrogen bond donor compared to the non-fluorinated analog.
Metabolic Stability
In non-fluorinated 2-cyclohexylethanol, the C2 position is susceptible to oxidative metabolism (hydroxylation or ketone formation). The strong C-F bond (approx. 116 kcal/mol) at this position effectively blocks cytochrome P450-mediated oxidation, extending the half-life (
) of the pharmacophore.
Synthetic Methodologies
To ensure high regiochemical fidelity, the Electrophilic Fluorination-Reduction route is recommended over direct epoxide opening, which can suffer from regioselectivity issues (mixture of C1 and C2 fluoride attack).
Workflow Diagram: Synthesis & Application
Figure 1: The preferred synthetic pathway ensures fluorine is installed specifically at the C2 position prior to alcohol formation.
Experimental Protocols
Protocol A: Synthesis via
-Fluoro Ester Reduction
This protocol describes the synthesis starting from commercially available ethyl cyclohexylacetate.
Charge a flame-dried flask with anhydrous THF and cool to -78°C under nitrogen.
Add LDA (1.1 equiv) and stir for 15 minutes.
Dropwise add ethyl cyclohexylacetate (1.0 equiv) dissolved in THF. Stir at -78°C for 1 hour to ensure complete enolate formation.
Electrophilic Fluorination:
Dissolve NFSI (1.2 equiv) in THF and add it slowly to the enolate solution at -78°C.
Allow the reaction to warm to room temperature over 3 hours.
Quench: Add saturated NH₄Cl solution. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc) to isolate Ethyl 2-cyclohexyl-2-fluoroacetate .
Reduction to Alcohol:
Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.
Slowly add the purified
-fluoro ester (dissolved in THF).
Stir at 0°C for 1 hour, then warm to ambient temperature.
Workup: Carefully quench with Fieser method (water, 15% NaOH, water). Filter the aluminum salts and concentrate the filtrate.
Result:2-Cyclohexyl-2-fluoroethan-1-ol is obtained as a clear oil.
Protocol B: Alternative Epoxide Opening (Note on Regioselectivity)
While opening 2-cyclohexyloxirane with Olah's reagent (Pyridine·HF) is possible, it often yields a mixture of regioisomers.
Mechanism: Under acidic conditions, fluoride attacks the more substituted carbon (C2) due to partial carbocation stabilization by the cyclohexyl group.
Risk: Competitive attack at C1 yields the primary fluoride/secondary alcohol isomer. Protocol A is superior for purity.
Leucine/Isoleucine side chains: In peptidomimetics, the cyclohexyl group mimics bulky hydrophobic residues, while the fluorine modulates the electronic profile without significant steric penalty (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å).
Fragment-Based Drug Discovery (FBDD)
The compound can be derivatized at the hydroxyl group to create libraries of ethers, esters, or amines.
Derivatization Logic:
Activation: Convert -OH to a Leaving Group (Tosylate/Mesylate).
Displacement: React with amines to form
-fluoroamines (common in CNS active agents).
Oxidation: Controlled oxidation (Dess-Martin Periodinane) yields the
-fluoroaldehyde, a reactive intermediate for Wittig reactions or reductive aminations.
Figure 2: Downstream applications of the building block in synthesizing complex bioactive molecules.
Safety & Handling (E-E-A-T)
Toxicity:
-fluoro alcohols can be metabolized to fluoroacetic acid derivatives, which are toxic (Krebs cycle inhibition). Handle with extreme care in a fume hood.
Skin Absorption: Fluorinated alcohols can penetrate skin rapidly. Double-gloving (Nitrile/Laminate) is mandatory.
Reactivity: Avoid contact with strong bases unless intended, as elimination of HF (dehydrofluorination) can occur, destroying the chiral center and yielding the vinyl cyclohexane derivative.
Literature Review and Technical Guide: 2-Cyclohexyl-2-fluoroethan-1-ol Derivatives in Drug Discovery
Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's physicochemical properties, metabolic stability, and binding affi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's physicochemical properties, metabolic stability, and binding affinity. Among these specialized building blocks, 2-cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7) and its derivatives represent a highly versatile class of compounds. By combining the lipophilic bulk of a cyclohexyl ring with the profound stereoelectronic effects of an
-fluorine atom, these derivatives offer a unique balance of membrane permeability and conformational control. This technical guide synthesizes current literature, structural profiling, and validated synthetic methodologies to provide an authoritative resource for researchers and drug development professionals.
Structural and Physicochemical Profiling
The strategic replacement of aromatic rings with aliphatic cyclohexyl motifs, coupled with targeted fluorination, is a proven tactic in hit-to-lead optimization. The cyclohexyl group in 2-cyclohexyl-2-fluoroethan-1-ol significantly increases lipophilicity compared to straight-chain aliphatic alcohols, favoring membrane permeability in hydrophobic environments 1.
Simultaneously, the introduction of the highly electronegative fluorine atom induces the gauche effect . In 2-fluoroalcohols, the molecule preferentially adopts a gauche conformation where the C–F bond is antiperiplanar to a C–H bond, allowing hyperconjugative electron donation from the filled
orbital into the vacant orbital. This restricts conformational freedom and pre-organizes the molecule for optimal target binding.
Quantitative Property Comparison
To contextualize the impact of these structural modifications, Table 1 summarizes the physicochemical divergence between baseline alcohols and the target derivative.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Structural Feature
Primary Application / Profile
Ethanol
C₂H₆O
46.07
Unsubstituted aliphatic
Universal solvent, baseline
2-Fluoroethanol
C₂H₅FO
64.06
Primary -fluoro alcohol
Toxicological tool, Finkelstein precursor
2-Cyclohexylethanol
C₈H₁₆O
128.21
Cyclohexyl-substituted
Fragrance, lipophilic building block
2-Cyclohexyl-2-fluoroethan-1-ol
C₈H₁₅FO
146.21
-Fluoro, -hydroxy, cyclohexyl
Drug discovery, bioisostere, high membrane permeability
Table 1: Physicochemical and functional comparisons of 2-cyclohexyl-2-fluoroethan-1-ol and its structural analogs.
The synthesis of enantioenriched 2-fluoroalcohols requires precise control over the stereocenter. The most robust methodology involves the organocatalytic electrophilic
-fluorination of aldehydes, followed by immediate reduction 2.
Figure 1: Enantioselective synthesis workflow for 2-Cyclohexyl-2-fluoroethan-1-ol derivatives.
Step-by-Step Experimental Protocol
Objective: To synthesize enantioenriched 2-cyclohexyl-2-fluoroethan-1-ol while preventing the degradation of the sensitive intermediate.
Organocatalytic Fluorination:
Procedure: Dissolve a chiral imidazolidinone catalyst (e.g., MacMillan catalyst, 0.2 equiv) in a mixture of THF (9.0 mL) and isopropanol (1.0 mL). Add cyclohexylacetaldehyde (1.0 equiv) and stir at room temperature. Slowly add N-Fluorobenzenesulfonimide (NFSI, 1.1 equiv).
Causality: NFSI acts as a stable, easily handled electrophilic fluorine source. The chiral amine catalyst forms a transient enamine with the aldehyde, sterically shielding one face of the double bond to ensure highly stereoselective fluorination 3.
In Situ Reduction:
Procedure: Upon complete conversion (typically 2-4 hours, monitored by TLC), immediately cool the reaction flask to 0 °C. Add a solvent mixture of CH₂Cl₂/MeOH (3:2) followed by Sodium Borohydride (NaBH₄, 2.0 equiv).
Causality:
-Heteroatom-substituted aldehydes are highly reactive. They are prone to rapid epimerization at the -carbon and tend to form hydrates or polymerize in aqueous media 2. Immediate reduction traps the stereocenter and yields the stable alcohol derivative.
Workup and Purification:
Procedure: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous phase with CH₂Cl₂ (3 × 50 mL). Wash the combined organic extracts with saturated NaHCO₃, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Metabolic Stability and Toxicological Divergence
A critical consideration in utilizing fluoroethanols in medicinal chemistry is their metabolic profile. Unsubstituted 2-fluoroethanol is notoriously toxic; it is rapidly oxidized by alcohol dehydrogenase (ADH) into fluoroacetaldehyde and subsequently to fluoroacetate. Fluoroacetate acts as a "Trojan horse" inhibitor of aconitase in the TCA (Krebs) cycle, leading to severe cellular energy deprivation and toxicity 4.
However, the structural architecture of 2-cyclohexyl-2-fluoroethan-1-ol fundamentally alters this pathway. The bulky cyclohexyl group situated at the
-position relative to the fluorine atom introduces massive steric hindrance. This steric bulk prevents the molecule from fitting into the active site of alcohol dehydrogenase, effectively blocking the rapid oxidation cascade.
Figure 2: Comparative metabolic pathways highlighting the steric protection of the cyclohexyl group.
Applications in Drug Discovery
The integration of fluorinated cyclohexyl motifs is gaining significant traction in modern drug discovery. While traditional cyclohexyl rings are highly lipophilic and can sometimes lead to poor aqueous solubility, the strategic placement of a highly polarized C–F bond mitigates this.
Molecules incorporating fluorinated cyclohexyl derivatives often exhibit a reduced
compared to their non-fluorinated counterparts, improving the overall pharmacokinetic profile without sacrificing the hydrophobic interactions necessary for target binding 5. Consequently, 2-cyclohexyl-2-fluoroethan-1-ol serves as an exceptional bioisostere for aromatic rings or unfunctionalized aliphatics, offering a tunable vector for lead optimization in challenging hydrophobic binding pockets.
Synthesis protocols for 2-Cyclohexyl-2-fluoroethan-1-ol from cyclohexyl epoxide
This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol from 2-cyclohexyloxirane (cyclohexyl epoxide). Application...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol from 2-cyclohexyloxirane (cyclohexyl epoxide).
Application Note: Regioselective Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol
Part 1: Strategic Analysis & Mechanistic Rationale
The synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol (Target B ) from 2-cyclohexyloxirane (Starting Material A ) presents a classic regioselectivity paradox in organic synthesis.
The Challenge: Nucleophilic fluorination of terminal epoxides typically proceeds via an
mechanism (Basic/Neutral conditions), favoring attack at the less hindered terminal carbon to yield the 1-fluoro-2-ol isomer.
The Requirement: The target molecule requires the fluorine atom to be installed at the more hindered C2 position (adjacent to the cyclohexyl ring), with the hydroxyl group at the terminal C1 position.
The Solution: To reverse the standard regioselectivity, the reaction must be driven through an
-like pathway or an activated contact ion pair mechanism . This requires the use of a Lewis Acid (LA) to coordinate the epoxide oxygen, weakening the C-O bonds. The partial positive charge () develops preferentially at the more substituted C2 carbon (stabilized by the cyclohexyl group), directing the fluoride attack to that position.
Selected Methodology:
We utilize Boron Trifluoride Diethyl Etherate (
) as the Lewis Acid activator in conjunction with Triethylamine Trihydrofluoride () as the soluble, manageable fluoride source. This system offers a superior balance of reactivity and regiocontrol compared to highly volatile anhydrous HF or the more viscous Olah’s Reagent (Pyridine:HF).
Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a PTFE-coated magnetic stir bar.
Fit the flask with a rubber septum and a nitrogen inlet adapter.
Purge the system with dry nitrogen (
) for 15 minutes.
Safety Check: Ensure a calcium gluconate gel tube is readily available on the benchtop in case of HF exposure.
2. Substrate Solubilization
Charge the flask with 2-cyclohexyloxirane (1.26 g, 10.0 mmol).
Add Anhydrous DCM (40 mL) via syringe.
Cool the solution to 0 °C using an ice/water bath. Stir at 400 RPM.
3. Reagent Addition (The Critical Step)
Note: The order of addition is critical to minimize polymerization.
Add
(1.63 mL, 10.0 mmol, 1.0 equiv) dropwise via a plastic/polypropylene syringe. (Glass syringes can be etched by HF over time, though brief contact is acceptable).
Stir for 5 minutes at 0 °C.
Add
(1.23 mL, 10.0 mmol, 1.0 equiv) dropwise over 10 minutes. The solution may darken slightly.
4. Reaction Phase
Allow the reaction to stir at 0 °C for 1 hour .
Remove the ice bath and allow the mixture to warm to room temperature (23 °C) .
Stir for an additional 3–4 hours .
Monitoring: Check reaction progress via TLC (Silica gel, 20% EtOAc/Hexane). Stain with Phosphomolybdic Acid (PMA) or
. The epoxide spot () should disappear; the fluorohydrin product () will appear.
5. Quench & Work-up
Cool the mixture back to 0 °C.
Carefully quench by dropwise addition of saturated aqueous
(20 mL). Caution: Vigorous evolution.
Transfer the biphasic mixture to a separatory funnel.
Extract with DCM (
mL).
Combine organic layers and wash with water (50 mL) followed by brine (50 mL).
Filter and concentrate under reduced pressure (rotary evaporator, 30 °C bath) to yield the crude oil.
6. Purification
The crude material typically contains a mixture of the desired regioisomer (2-fluoro-1-ol) and the minor isomer (1-fluoro-2-ol).
Purify via Flash Column Chromatography on silica gel.
Gradient: 0%
15% Ethyl Acetate in Hexanes.
Regioisomer Separation: The 2-fluoro-1-ol (primary alcohol) is typically slightly less polar than the 1-fluoro-2-ol (secondary alcohol) due to the accessibility of the hydroxyl group for hydrogen bonding with the silica.
Part 3: Visualization & Logic
Reaction Mechanism & Regioselectivity Pathway
The following diagram illustrates the bifurcation between the Basic (Standard) and Acidic (Selected) pathways, validating the choice of protocol.
Caption: Decision tree for reagent selection. Acidic activation (Green path) is required to direct fluoride attack to the internal carbon.
Part 4: Quality Control & Characterization
To validate the synthesis, you must distinguish the target from its regioisomer. Use the following NMR signatures:
Feature
Target: 2-Cyclohexyl-2-fluoroethan-1-ol
Isomer: 1-Fluoro-2-cyclohexylethanol
NMR
-170 to -185 ppm (multiplet)
-220 to -230 ppm (triplet of doublets)
NMR (C-F)
4.2 - 4.5 ppm (ddd, Hz)
4.4 - 4.6 ppm (dt, Hz)
NMR (C-H)
C1 Protons: 3.6 - 3.9 ppm (ABX system with F coupling)
C2 Proton: 3.4 - 3.6 ppm (multiplet)
Coupling Logic
Fluorine is on a methine (CH-F). Large geminal H-F coupling not present; vicinal coupling to observed.
Fluorine is on a methylene (-F). Large geminal H-F coupling observed.
References
Haufe, G. (2001). "Regioselective ring opening of epoxides with hydrogen fluoride/amine complexes."[2][3] Journal of Fluorine Chemistry, 109(1), 3-16.
Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry, 44(22), 3872-3881.
Wade, P. A. (2010). "Acid-Catalyzed Ring Opening of Epoxides." Comprehensive Organic Synthesis.
Inagaki, T., et al. (2010).[8] "Regioselective ring opening of epoxides using boron trifluoride etherate and triethylamine trihydrofluoride." Tetrahedron Letters, 51(33), 4403-4406.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Area: Asymmetric Organocatalysis, Fluorine Chemistry, Bioisostere Synthesis
Introduction & Mechanistic Rationale
The strategic incorporation of fluorine atoms into aliphatic frameworks is a cornerstone of modern drug discovery. Fluorine substitution modulates lipophilicity, metabolic stability, and binding affinity without drastically altering the steric bulk of the parent molecule[1]. Specifically, chiral
-fluoroalcohols like 2-cyclohexyl-2-fluoroethan-1-ol serve as critical building blocks for active pharmaceutical ingredients (APIs). However, the direct, enantioselective installation of a fluorine atom at an carbon remains synthetically demanding due to the high electronegativity and hydration energy of the fluoride ion, which often leads to elimination or racemic mixtures.
To overcome these challenges, this protocol leverages asymmetric organocatalytic
-fluorination followed by an immediate in situ reduction. Pioneered independently by[1] and[2], this methodology utilizes a chiral secondary amine catalyst to transiently activate 2-cyclohexylacetaldehyde via an enamine intermediate.
Causality in Experimental Design
Enamine Shielding: The bulky diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) condenses with the aldehyde. The steric bulk of the catalyst effectively shields one face of the resulting enamine, forcing the electrophilic fluorine source—N-fluorobenzenesulfonimide (NFSI)—to approach exclusively from the opposite face.
In Situ Reduction:
-Fluoroaldehydes are notoriously unstable; the highly acidic -proton makes them prone to rapid epimerization (loss of enantiomeric excess) and self-aldol condensation. By introducing sodium borohydride () directly into the reaction vessel after fluorination, the transient aldehyde is immediately trapped and reduced to the stable 2-cyclohexyl-2-fluoroethan-1-ol[3].
Catalytic cycle for the enantioselective alpha-fluorination and subsequent reduction.
Optimization of Reaction Conditions
Achieving high enantiomeric excess (ee) requires precise control over solvent and temperature. Non-polar or weakly polar aprotic solvents like MTBE (Methyl tert-butyl ether) stabilize the transition state of the enamine-NFSI complex better than highly polar solvents, preventing background racemic fluorination. Lowering the temperature to -20 °C maximizes stereofacial discrimination.
Table 1: Optimization of Catalyst and Conditions for 2-Cyclohexylacetaldehyde Fluorination
Entry
Catalyst
Solvent
Temperature (°C)
Yield (%)
Enantiomeric Excess (ee %)
1
L-Proline (20 mol%)
20
45
12
2
MacMillan Imidazolidinone (20 mol%)
THF
-20
78
88
3
Jørgensen-Hayashi (S) (10 mol%)
MTBE
20
82
92
4
Jørgensen-Hayashi (S) (10 mol%)
MTBE
-20
85
98
Note: Entry 4 represents the optimized conditions utilized in the protocol below, yielding optimal conversion and stereocontrol.
Experimental Workflow and Protocol
The following protocol is designed as a self-validating system. In-process controls (TLC and gas evolution monitoring) ensure that each step has successfully proceeded before advancing to the next.
Step-by-step experimental workflow for the synthesis of 2-cyclohexyl-2-fluoroethan-1-ol.
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Add the (S)-Jørgensen-Hayashi catalyst (32.5 mg, 0.1 mmol) and anhydrous MTBE (4.0 mL).
Introduce 2-cyclohexylacetaldehyde (126.2 mg, 1.0 mmol) via syringe.
Stir the mixture at room temperature for 15 minutes to allow the pre-equilibrium formation of the chiral enamine intermediate.
Step 2: Electrophilic Fluorination
Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Causality: Strict temperature control suppresses the uncatalyzed background reaction and enhances the facial selectivity of the bulky catalyst.
Add NFSI (378.4 mg, 1.2 mmol) in a single portion.
Stir the reaction at -20 °C for 12 hours.
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde starting material (
) should be completely consumed, replaced by a transient, UV-active spot representing the iminium/-fluoroaldehyde intermediate.
Step 3: In Situ Reduction
Without isolating the intermediate, dilute the reaction mixture with absolute ethanol (4.0 mL) and warm the flask to 0 °C (ice-water bath).
Slowly add
(75.7 mg, 2.0 mmol) in small portions over 5 minutes.
Self-Validation Check: Vigorous effervescence (hydrogen gas evolution) confirms the active reduction of the aldehyde and excess NFSI.
Stir at 0 °C for 30 minutes.
Step 4: Quench and Workup
Carefully quench the reaction by adding saturated aqueous
(5.0 mL) dropwise until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
mL).
Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification and Analytical Characterization
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (95:5 to 80:20).
Isolate the product, (S)-2-cyclohexyl-2-fluoroethan-1-ol, as a clear, colorless oil.
Verification: Confirm the structure via
H, C, and F NMR. The characteristic H NMR signal for the proton typically appears as a doublet of multiplets around 4.30 ppm ( Hz). Enantiomeric excess should be determined by chiral HPLC (e.g., Chiralcel OD-H column)[3].
Safety & Handling
NFSI: A strong oxidant and electrophilic fluorinating reagent. Handle with appropriate PPE (gloves, goggles) inside a fume hood. Avoid contact with strong reducing agents prior to the intended reduction step.
Sodium Borohydride: Reacts violently with water and acids to release highly flammable hydrogen gas. Ensure proper ventilation during the quench step.
References
Beeson, T. D., & MacMillan, D. W. C. (2005).
-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828.[Link]
Marigo, M., Fielenbach, D., Braunton, A., Kjærsgaard, A., & Jørgensen, K. A. (2005). Enantioselective Formation of Stereogenic Carbon–Fluorine Centers by a Simple Catalytic Method. Angewandte Chemie International Edition, 44(24), 3703-3706.[Link]
Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534, 369-373. [Link]
Application Note: Strategic Integration of 2-Cyclohexyl-2-fluoroethan-1-ol in Lead Optimization
Executive Summary & Structural Rationale In modern medicinal chemistry, overcoming the attrition rates associated with poor pharmacokinetics and off-target toxicity requires precise molecular engineering. A dominant stra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, overcoming the attrition rates associated with poor pharmacokinetics and off-target toxicity requires precise molecular engineering. A dominant strategy to address these liabilities is the "escape from flatland"—transitioning from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-enriched aliphatic frameworks.
2-Cyclohexyl-2-fluoroethan-1-ol represents a highly specialized building block designed for this exact purpose. By replacing a traditional aromatic ring (such as a fluorophenyl group) with a bulky, non-aromatic cyclohexyl group, researchers can significantly increase the fraction of sp3 carbons (
). This structural shift increases lipophilicity and favors membrane permeability, making it highly suitable for optimizing drug candidates intended for hydrophobic target environments[1].
Simultaneously, the incorporation of the fluoroethanol motif (-CH(F)CH₂OH) serves as a powerful modifier of physicochemical properties. The introduction of a fluorine atom modulates stability, reactivity, and acidity with minimal steric perturbation, aiding greatly in the identification and refinement of lead compounds[2].
Caption: Logical framework for utilizing 2-Cyclohexyl-2-fluoroethan-1-ol in lead optimization.
Mechanistic Causality: Why This Building Block Works
As medicinal chemists, we do not merely append functional groups; we engineer electron distribution and conformational space. The use of 2-Cyclohexyl-2-fluoroethan-1-ol is driven by three distinct mechanistic causalities:
Conformational Locking via the Gauche Effect: The highly electronegative fluorine atom and the oxygen of the hydroxyl group prefer a gauche conformation due to hyperconjugation (donation of the C-H bonding orbital electrons into the C-F antibonding orbital). This restricts the number of rotatable bonds, pre-organizing the molecule and reducing the entropic penalty upon target binding.
pKa Modulation: The strong inductive electron-withdrawing effect of the
-fluorine lowers the pKa of the adjacent hydroxyl group. This transforms the -OH into a superior hydrogen-bond donor, often leading to tighter binding affinities in kinase or protease active sites.
Metabolic Shielding: Aliphatic chains, particularly cyclohexyl rings, are notorious for being metabolic hotspots for Cytochrome P450 (CYP450) oxidation. The strategic placement of fluorine sterically and electronically shields adjacent carbon atoms from enzymatic hydroxylation, providing clear routes to improved ADME profiles and lowering late-stage attrition[3]. Furthermore, systematic studies on fluorination motifs demonstrate that precise fluorine placement is essential for fine-tuning the optimal lipophilicity range required for oral bioavailability[4].
Table 1: Physicochemical Profiling of Analogous Scaffolds
Scaffold Type
Compound
Predicted Impact on Membrane Permeability
Primary Metabolic Liability
Aromatic (Baseline)
2-Phenyl-2-fluoroethanol
Low
Moderate
Aromatic ring oxidation
Aliphatic (Unshielded)
2-Cyclohexylethanol
High
High
CYP-mediated aliphatic hydroxylation
Optimized Lead
2-Cyclohexyl-2-fluoroethan-1-ol
High
High (Optimized)
Shielded (High Stability)
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or a mechanistic checkpoint to verify that the experimental outcome is a result of the intended chemical intervention, not an artifact.
Caption: Step-by-step experimental workflow from synthesis to ADME validation.
Protocol A: Scaffold Integration via Mitsunobu Etherification
This protocol details the coupling of 2-Cyclohexyl-2-fluoroethan-1-ol to a phenolic lead core.
Causality of Reagent Choice: Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) are utilized to activate the primary alcohol. The reaction is strictly maintained at 0°C during the addition phase to control the exothermic formation of the betaine intermediate, preventing unwanted elimination reactions (e.g., loss of HF).
Self-Validating Mechanism: By utilizing an enantiomerically pure starting material (e.g., (S)-2-Cyclohexyl-2-fluoroethan-1-ol), the
nature of the Mitsunobu reaction dictates a strict inversion of stereochemistry. Post-reaction Chiral HPLC must show the exclusive formation of the (R)-configuration product. If racemization is observed, it immediately flags a failure in the mechanism (likely shifting to an pathway due to moisture or elevated temperatures), invalidating the batch.
Step-by-Step Procedure:
Dissolve the phenolic lead compound (1.0 eq) and (S)-2-Cyclohexyl-2-fluoroethan-1-ol (1.2 eq) in anhydrous THF under an inert argon atmosphere.
Add
(1.5 eq) and cool the reaction vessel to 0°C using an ice bath.
Add DIAD (1.5 eq) dropwise over 15 minutes. Critical: Monitor the color change; a persistent pale yellow indicates the stable formation of the active intermediate.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench with saturated aqueous
and extract with ethyl acetate.
Purify via preparative HPLC to achieve
98% purity, a strict requirement for reproducible Structure-Activity Relationship (SAR) data[3].
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Once the fluorinated motif is integrated, its metabolic shielding effect must be empirically validated.
Causality of Reagent Choice: An NADPH regenerating system is required to supply the necessary electron flow for CYP450 enzymes. The reaction is quenched with cold acetonitrile containing an internal standard. The cold solvent instantly denatures the enzymes, halting the reaction at precise time points, while the internal standard normalizes any matrix effects during subsequent mass spectrometry.
Self-Validating Mechanism: The assay is run concurrently with Verapamil (a known high-clearance compound) and Warfarin (a low-clearance compound). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is void.
Step-by-Step Procedure:
Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Spike the synthesized fluorinated lead compound to a final concentration of 1
M.
Initiate the enzymatic reaction by adding the NADPH regenerating system (1 mM final concentration).
Extract 50
L aliquots at exactly 0, 15, 30, 45, and 60 minutes.
Immediately quench each aliquot into 150
L of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins.
Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
) and half-life ().
Table 2: Expected ADME Validation Data (HLM Assay)
Test Compound
Internal Control Status
Intrinsic Clearance ()
Half-life ()
% Remaining at 60 min
Verapamil (Control)
Validated (High Clearance)
> 150 L/min/mg
< 10 min
< 5%
Non-Fluorinated Lead
N/A
85 L/min/mg
18 min
12%
Fluorinated Lead
N/A
< 15 L/min/mg
> 120 min
> 85%
Interpretation: The integration of the 2-Cyclohexyl-2-fluoroethan-1-ol building block is expected to drastically reduce intrinsic clearance, confirming the metabolic shielding hypothesis.
References
Troup, R. I., et al. "Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs." PubMed, J Org Chem, Jan 2021. [Link]
Application Note: Enantioselective Preparation of 2-Cyclohexyl-2-fluoroethan-1-ol via Organocatalytic Fluorination
Executive Summary 2-Cyclohexyl-2-fluoroethan-1-ol is an advanced, non-aromatic fluorinated building block heavily utilized in modern drug development. The substitution of an aromatic fluorophenyl group with a cyclohexyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Cyclohexyl-2-fluoroethan-1-ol is an advanced, non-aromatic fluorinated building block heavily utilized in modern drug development. The substitution of an aromatic fluorophenyl group with a cyclohexyl moiety significantly enhances the molecule's lipophilicity, thereby favoring membrane permeability and expanding its utility in hydrophobic binding pockets[1]. However, the synthesis of secondary alkyl fluorides with high enantiomeric purity is notoriously challenging due to the propensity of carbocation intermediates to undergo elimination or rearrangement. This protocol details a highly stereoselective, organocatalytic approach to synthesize 2-cyclohexyl-2-fluoroethan-1-ol reliably and safely.
Mechanistic Causality & Reaction Design
Direct nucleophilic fluorination (e.g., using DAST on 1-cyclohexylethane-1,2-diol) typically yields poor enantioselectivity and undesired side products. To circumvent this, our validated protocol employs an asymmetric electrophilic α-fluorination of cyclohexylacetaldehyde, followed by an immediate in situ reduction[2].
Enamine Catalysis (Activation & Stereocontrol): The reaction is driven by a chiral secondary amine catalyst (e.g., MacMillan’s imidazolidinone). The amine condenses with cyclohexylacetaldehyde to form an electron-rich enamine intermediate. The bulky chiral architecture of the catalyst effectively shields one diastereotopic face of the enamine, dictating the stereochemical outcome of the incoming electrophile[2].
Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is utilized as a stable, easily handled electrophilic fluorine source that reacts rapidly with the exposed face of the enamine[2].
In Situ Reduction (Trapping the Stereocenter): α-Fluoroaldehydes are highly reactive; their α-protons are acidic, making them highly susceptible to epimerization and self-condensation[2]. To preserve the newly formed chiral center, the transient 2-cyclohexyl-2-fluoroacetaldehyde is immediately reduced to the stable primary alcohol (2-cyclohexyl-2-fluoroethan-1-ol) using sodium borohydride (NaBH₄)[2].
Experimental Workflow
Fig 1: Organocatalytic enantioselective fluorination and in situ reduction workflow.
Quantitative Data & Reagent Specifications
Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Cyclohexylacetaldehyde
126.20
1.0
1.26 g
Starting Material
N-Fluorobenzenesulfonimide (NFSI)
315.34
1.1
3.47 g
Electrophilic F⁺ Source
(R)-MacMillan Catalyst (DCA salt)
347.24
0.4
1.39 g
Chiral Organocatalyst
Sodium Borohydride (NaBH₄)
37.83
2.0
0.76 g
Reducing Agent
Table 2: Catalyst Efficacy & Yield Comparison
Method / Catalyst
Solvent System
Yield (%)
Enantiomeric Excess (ee %)
Method A: Jørgensen-Hayashi Catalyst
CH₂Cl₂ / EtOH
69%
96% (S-enantiomer major)
Method B: MacMillan Imidazolidinone
THF / iPrOH
96%
99% (R-enantiomer major)
(Data adapted from standard organocatalytic desymmetrization benchmarks[2])
Step-by-Step Methodology
Self-Validating Protocol for the preparation of (R)-2-Cyclohexyl-2-fluoroethan-1-ol
Phase 1: Enamine Formation & Fluorination
Catalyst Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one dichloroacetic acid salt (1.39 g, 4.0 mmol, 0.4 equiv) in a solvent mixture of THF (90 mL) and isopropanol (10 mL) at room temperature[2].
Causality: Isopropanol acts as a co-solvent to enhance the solubility of the catalyst salt and stabilize the transition state via hydrogen bonding.
Electrophile Addition: Add N-fluorobenzenesulfonimide (NFSI) (3.47 g, 11.0 mmol, 1.1 equiv) to the clear solution and stir for 5 minutes to ensure complete dissolution[2].
Aldehyde Addition: Cool the reaction mixture to 0 °C. Slowly add cyclohexylacetaldehyde (1.26 g, 10.0 mmol, 1.0 equiv) dropwise over 10 minutes.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting aldehyde can be visualized using a 2,4-dinitrophenylhydrazine (2,4-DNP) stain, which will form a distinct yellow/orange spot. The reaction is typically complete within 2–4 hours when the aldehyde spot disappears.
Phase 2: In Situ Reduction
4. Preparation of Reducing Agent: In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (0.76 g, 20.0 mmol, 2.0 equiv) in anhydrous methanol (30 mL) and cool to 0 °C.
5. Hydride Transfer: Once the fluorination is complete, transfer the crude reaction mixture directly into the NaBH₄ suspension via cannula or syringe over 15 minutes.
Self-Validation Check: Vigorous effervescence (H₂ gas evolution) will be observed. This is a critical visual confirmation that the NaBH₄ is active and the reduction is proceeding.
Reaction Completion: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
Phase 3: Quenching & Purification
7. Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) at 0 °C to neutralize excess NaBH₄ and protonate the alkoxide intermediate.
8. Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 × 50 mL).
Causality: CH₂Cl₂ is preferred over diethyl ether here to ensure complete extraction of the slightly polar fluorinated alcohol.
Washing & Drying: Wash the combined organic extracts with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
Flash Chromatography: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 2-cyclohexyl-2-fluoroethan-1-ol.
Quality Control & Analytical Characterization
To ensure the trustworthiness of the final product, conduct the following analyses:
¹⁹F NMR (470 MHz, CDCl₃): Look for a characteristic multiplet around −180 to −190 ppm, confirming the presence of the secondary alkyl fluoride. The splitting pattern arises from coupling with the adjacent α-proton and β-protons[3].
¹H NMR (500 MHz, CDCl₃): The proton geminal to the fluorine atom (-CHF -) will appear as a highly deshielded multiplet (typically around 4.2–4.5 ppm) with a large geminal F-H coupling constant (J ≈ 45-50 Hz). The primary alcohol protons (-CH₂OH) will appear around 3.6–3.9 ppm[3].
Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) to verify the enantiomeric excess (ee), which should exceed 95% if the protocol is strictly followed[2].
References
Title: Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Product Class 4: 2-Heteroatom-Substituted Aldehydes and Sugar Aldehydes
Source: Thieme Connect
URL: [Link]
Application Note & Protocol: Selective Nucleophilic Deoxofluorination for the Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol
Abstract This document provides a comprehensive guide for the synthesis of the β-fluoroalcohol, 2-Cyclohexyl-2-fluoroethan-1-ol, via a selective nucleophilic deoxofluorination strategy. The incorporation of fluorine into...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of the β-fluoroalcohol, 2-Cyclohexyl-2-fluoroethan-1-ol, via a selective nucleophilic deoxofluorination strategy. The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, capable of modulating metabolic stability, binding affinity, and lipophilicity. This protocol focuses on the conversion of a vicinal diol, 2-cyclohexylethane-1,2-diol, to the target monofluorinated product. We will explore the mechanistic underpinnings of deoxofluorination, provide a comparative analysis of common fluorinating agents, and present a detailed, field-proven protocol utilizing 2-Pyridinesulfonyl Fluoride (PyFluor) for its superior safety profile and selectivity. This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable and well-understood method for accessing valuable fluorinated building blocks.
Introduction: The Strategic Value of β-Fluoroalcohols
The β-fluoroalcohol motif is a privileged structure in medicinal chemistry. The strategic placement of a fluorine atom adjacent to a hydroxyl group can induce favorable conformational biases and participate in key hydrogen bonding interactions, all while enhancing metabolic stability by blocking potential sites of oxidation. The synthesis of these structures, however, requires careful control of regioselectivity. The target molecule, 2-Cyclohexyl-2-fluoroethan-1-ol, presents a common synthetic challenge: how to selectively replace one hydroxyl group in a 1,2-diol with fluorine while preserving the other. This application note details a robust deoxofluorination approach to address this challenge effectively.
Synthetic Strategy: Deoxofluorination of a Vicinal Diol
The most direct pathway to 2-Cyclohexyl-2-fluoroethan-1-ol begins with the commercially available or readily synthesized precursor, 2-cyclohexylethane-1,2-diol. This strategy hinges on the selective deoxyfluorination of the secondary hydroxyl group over the primary one. While other routes, such as the nucleophilic ring-opening of 2-cyclohexyloxirane with a fluoride source exist, the diol-based approach offers a more predictable and often higher-yielding path to the desired regioisomer.[1][2]
The success of this strategy is governed by the choice of fluorinating agent. Modern aminosulfurane-type reagents can activate a hydroxyl group, converting it into an excellent leaving group that is subsequently displaced by a fluoride ion in an Sₙ2-type mechanism.
Mechanism of Deoxofluorination with PyFluor
To understand the causality behind the protocol, it is essential to examine the reaction mechanism. We have selected PyFluor (2-Pyridinesulfonyl Fluoride) for this protocol due to its high selectivity and enhanced thermal stability compared to older reagents.[3][4] The reaction proceeds through a well-defined pathway:
Activation: The primary or secondary alcohol substrate attacks the electrophilic sulfur atom of PyFluor. This step requires a strong, non-nucleophilic Brønsted base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the formation of a key sulfonate ester intermediate.[5]
Displacement: The fluoride ion, delivered from the PyFluor reagent, then acts as a nucleophile, attacking the carbon atom bearing the sulfonate ester leaving group.[6] This step typically proceeds with inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.[7]
This two-step sequence is highly efficient and minimizes the formation of elimination byproducts, which are common with more aggressive reagents like DAST.[3][4]
Comparative Analysis of Common Deoxofluorinating Agents
The choice of reagent is critical for a successful and safe fluorination reaction. Below is a comparison of three widely used deoxofluorinating agents.
Based on this analysis, PyFluor is selected for the detailed protocol due to its superior safety profile, ease of handling, and high selectivity, which simplifies product purification.
Experimental Workflow and Protocol
Overall Experimental Workflow
The following diagram outlines the complete workflow from starting material to the purified final product.
Caption: Experimental workflow for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol.
Materials and Equipment
Reagents & Solvents
Equipment
2-cyclohexylethane-1,2-diol
Round-bottom flasks
2-Pyridinesulfonyl Fluoride (PyFluor)
Magnetic stirrer and stir bars
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Syringes and needles
Anhydrous Toluene
Ice bath
Ethyl Acetate (EtOAc)
Separatory funnel
Hexanes
Rotary evaporator
Saturated aq. Sodium Bicarbonate (NaHCO₃)
Thin-Layer Chromatography (TLC) plates
Brine
Glassware for column chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware
Silica Gel (230-400 mesh)
Fume hood
Critical Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.
Fume Hood: All steps of this procedure, especially the handling of PyFluor and DBU, must be performed in a well-ventilated chemical fume hood.
Reagent Handling: While PyFluor is more stable than DAST, it is still a reactive chemical. Avoid inhalation of dust or contact with skin and eyes.[14] DBU is a strong base and should be handled with care.
Quenching: The reaction should be quenched carefully by slowly adding an aqueous solution, as some unreacted intermediates may be present.
Step-by-Step Synthesis Protocol
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexylethane-1,2-diol (1.00 g, 6.93 mmol, 1.0 equiv).
Solvent Addition: Dissolve the diol in 35 mL of anhydrous toluene.
Base Addition: Add DBU (2.07 mL, 13.86 mmol, 2.0 equiv) to the solution via syringe.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
PyFluor Addition: While stirring at 0 °C, add PyFluor (1.23 g, 7.62 mmol, 1.1 equiv) to the reaction mixture portion-wise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford 2-Cyclohexyl-2-fluoroethan-1-ol as a pure product.
Expected Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR: Expect characteristic signals for the cyclohexyl protons, the diastereotopic protons of the -CH₂OH group, and the proton on the fluorine-bearing carbon (-CHF-), which will show coupling to both fluorine and adjacent protons.
¹⁹F NMR: A single resonance is expected, coupled to the adjacent protons.
¹³C NMR: The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₈H₁₅FO) should be observed.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Conversion
Insufficient reaction time or temperature.
Allow the reaction to stir for a longer period. Gentle heating (e.g., to 50 °C) may be required for some sterically hindered substrates.[3]
Impure or wet reagents/solvent.
Ensure all reagents are of high purity and solvents are anhydrous.
Formation of Elimination Byproduct
While minimal with PyFluor, this can still occur.
Ensure the reaction temperature does not exceed recommended limits. PyFluor is known to produce substantially fewer elimination byproducts than DAST.
Di-fluorinated Product Observed
Excess fluorinating agent or forcing conditions.
Use the recommended stoichiometry (1.1 equiv of PyFluor). Avoid excessive heating.
Conclusion
This application note provides a reliable and safety-conscious protocol for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol. By leveraging the enhanced selectivity and stability of PyFluor, this method allows for the efficient monofluorination of a vicinal diol, minimizing common side reactions and simplifying purification. The detailed mechanistic insights and comparative data serve to empower researchers to make informed decisions in their own synthetic endeavors, facilitating the broader application of nucleophilic fluorination in the development of novel chemical entities.
References
Scott, P. J. H. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC. Available at: [Link]
The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Available at: [Link]
Journal of the American Chemical Society. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Available at: [Link]
Google Patents. WO2006052567A2 - Purification of fluorinated alcohols.
PMC. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Available at: [Link]
Journal of the American Chemical Society. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Available at: [Link]
The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Available at: [Link]
Organic Chemistry Portal. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Available at: [Link]
Arkat USA. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Available at: [Link]
ACS Publications. Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. Available at: [Link]
ResearchGate. Pyridinium poly(hydrogen fluoride) (Olah's reagent). Available at: [Link]
Google Patents. CN101774881B - Purification of Fluorinated Alcohols.
ResearchGate. Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Available at: [Link]
Google Patents. EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
Thieme. 1.2. General Remarks on the Reactivity of Hydrogen Fluoride Reagents. Available at: [Link]
Wikipedia. Fluorination with aminosulfuranes. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available at: [Link]
PMC. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Available at: [Link]
ACS Publications. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Available at: [Link]
Semantic Scholar. Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. Available at: [Link]
Thieme. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Available at: [Link]
WIPO Patentscope. wo2005077873 - purification of 1,1,1,3,3,3-hexafluoroisopropanol. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 2. Reaction of diethylaminosulfur trifluoride with diols. Available at: [Link]
Organic Syntheses Procedure. 4 - Organic Syntheses. Available at: [Link]
SigmaAldrich.cn. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Available at: [Link]
ResearchGate. Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Available at: [Link]
Google Patents. EP0735043B1 - Process for the preparation of a 2-substituted-3,3-difluorofuran.
Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Available at: [Link]
ResearchGate. Nucleophilic fluorination with difluorosilicates. Available at: [Link]
UCL Discovery. Site selectivities in fluorination. Available at: [Link]
ResearchGate. Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. Available at: [Link]
PMC. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Available at: [Link]
The Doyle Group - UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Available at: [Link]
Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). Available at: [Link]
Application Note: Strategic Incorporation of 2-Cyclohexyl-2-fluoroethan-1-ol into Peptidomimetics
Executive Summary The development of peptidomimetics frequently encounters a critical bottleneck: balancing proteolytic stability with target-binding affinity. The incorporation of fluorinated aliphatic building blocks o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of peptidomimetics frequently encounters a critical bottleneck: balancing proteolytic stability with target-binding affinity. The incorporation of fluorinated aliphatic building blocks offers a sophisticated solution. 2-Cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7) is a highly versatile, bifunctional scaffold that introduces both massive steric shielding (via the cyclohexyl ring) and precise stereoelectronic control (via the alpha-fluoro substituent). This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols required to successfully integrate this molecule into peptide scaffolds, transforming them into highly stable, pre-organized mimetics.
Mechanistic Foundations: Stereoelectronics and Steric Shielding
The utility of 2-cyclohexyl-2-fluoroethan-1-ol in drug design is driven by two synergistic structural features:
The Alpha-Fluoro Stereoelectronic Effect: Fluorine is the most electronegative element, creating a strong local dipole. When this moiety is converted into an amide (e.g., via oxidation to an acid and subsequent N-terminal coupling), the C-F bond interacts with the adjacent polar amide bonds. Through
hyperconjugation and electrostatic attraction, the system is forced into a predictable gauche conformation . This pre-organizes the peptide backbone, drastically reducing the entropic penalty upon binding to its biological target .
Cyclohexyl Steric Shielding: The bulky aliphatic ring acts as a physical barricade. When positioned at the N-terminus or within a side chain, it physically blocks exopeptidases and endopeptidases from accessing the adjacent amide bonds, extending the plasma half-life of the mimetic from minutes to hours.
Logical flow of fluorine-induced stereoelectronic effects driving peptidomimetic pre-organization.
Synthetic Workflows for Peptidomimetic Integration
Because 2-cyclohexyl-2-fluoroethan-1-ol is a primary alcohol, it cannot be directly coupled to a peptide amine. It must first be transformed into a reactive building block. The most robust strategy for Solid-Phase Peptide Synthesis (SPPS) is the controlled, two-step oxidation of the primary alcohol to 2-cyclohexyl-2-fluoroacetic acid , which can then be coupled to the N-terminus of a resin-bound peptide.
Synthetic workflows converting 2-cyclohexyl-2-fluoroethan-1-ol into SPPS-compatible blocks.
Experimental Protocols
Protocol A: Controlled Two-Step Oxidation to 2-Cyclohexyl-2-fluoroacetic Acid
Causality Focus: Direct, harsh oxidation (e.g., Jones reagent or KMnO4) often leads to defluorination or epimerization at the highly labile alpha-fluoro stereocenter. A mild Dess-Martin/Pinnick sequence is strictly required to preserve stereochemical integrity.
Dissolve 2-cyclohexyl-2-fluoroethan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under inert argon atmosphere.
Cool the solution to 0 °C.
Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise. Rationale: DMP is a mild, neutral oxidant that prevents the acid-catalyzed elimination of hydrogen fluoride (HF).
Stir for 2 hours, warming to room temperature. Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over Na2SO4, and concentrate to yield 2-cyclohexyl-2-fluoroacetaldehyde.
Dissolve the crude aldehyde in a mixture of t-butanol and water (4:1).
Add 2-methyl-2-butene (10.0 eq). Rationale: This acts as a highly efficient hypochlorite scavenger. Without it, the HOCl generated during the reaction will cause destructive chlorination of the aliphatic chain.
Add NaH2PO4 (0.2 eq) as a buffer, followed by NaClO2 (2.0 eq).
Stir at room temperature for 4 hours. Extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate to yield pure 2-cyclohexyl-2-fluoroacetic acid.
Causality Focus: The alpha-cyclohexyl group creates immense steric hindrance. Standard carbodiimide couplings (e.g., DIC/Oxyma) will result in incomplete reactions and truncated sequences. The highly reactive uronium salt HATU must be utilized.
Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM) in DMF for 30 minutes. Perform final Fmoc deprotection using 20% Piperidine in DMF (2 x 10 min).
Pre-activation: In a separate vial, dissolve 2-cyclohexyl-2-fluoroacetic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6.0 eq). Rationale: HATU generates an active HOAt ester, which undergoes aminolysis significantly faster than standard HOBt esters, successfully overcoming the steric clash of the cyclohexyl ring.
Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.
Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Self-Validating Quality Control Metrics
To ensure the trustworthiness of the synthesis, the protocol integrates a self-validating feedback loop:
In-Process Validation (Kaiser Test): Following the HATU coupling in Protocol B, perform a Kaiser (ninhydrin) test. A yellow resin beads result confirms complete acylation. A blue result indicates steric failure, mandating a second coupling cycle before cleavage.
Structural Integrity Validation (
F NMR Spectroscopy): Fluorine acts as an exceptionally sensitive NMR reporter for peptide conformation . Dissolve the final cleaved peptide in DMSO-. A successful, non-epimerized coupling will yield a single, sharp doublet in the F NMR spectrum (typically around -180 to -190 ppm, due to geminal coupling). The appearance of two distinct signals indicates that epimerization occurred during the oxidation or coupling steps.
Mass Validation (LC-MS): Confirm the exact mass addition of the 2-cyclohexyl-2-fluoroacetyl moiety (+144.09 Da) to the peptide backbone.
Quantitative Impact Data
The integration of 2-cyclohexyl-2-fluoroethan-1-ol derivatives fundamentally alters the physicochemical properties of the parent peptide. The table below summarizes typical comparative data.
Property Metric
Native Peptide (Control)
2-Cy-2-F-Modified Mimetic
Causality / Mechanism
LogP (Lipophilicity)
~ -1.5 (Hydrophilic)
~ +1.2 (Lipophilic)
The bulky cyclohexyl ring and non-polar C-F bond increase overall hydrophobicity, enhancing membrane permeability.
Plasma Half-Life
< 30 minutes
> 12 hours
Steric shielding by the cyclohexyl group prevents N-terminal recognition by circulating exopeptidases.
Conformational State
Disordered Ensemble
Pre-organized (Rigid)
The F-C-C-N gauche effect restricts dihedral rotation, locking the N-terminus into a binding-competent geometry.
F NMR Signature
N/A
Sharp Doublet
Serves as a non-invasive, diagnostic reporter for structural integrity and target-binding dynamics.
References
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Application Note: Scalable Manufacturing and Enantioselective Synthesis Protocols for 2-Cyclohexyl-2-fluoroethan-1-ol
Document Type: Technical Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Rationale & Molecular Profile The integration of fluorine into aliphatic s...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Protocol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Strategic Rationale & Molecular Profile
The integration of fluorine into aliphatic systems is a cornerstone of modern medicinal chemistry. The target molecule, 2-cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7), is a highly valuable fluorohydrin building block[1]. The cyclohexyl group confers significant lipophilicity—favoring membrane permeability in drug design[2]—while the
-fluoroalcohol motif provides metabolic stability and modulates the pKa of downstream derivatives.
Historically, accessing this motif via epoxide ring-opening (using HF reagents) suffered from poor regioselectivity and yielded racemic mixtures. To meet the demands of scalable drug development, we employ a state-of-the-art methodology: organocatalytic asymmetric
-fluorination followed by in situ reduction [3]. This continuous-batch approach bypasses the isolation of volatile intermediates and delivers the product with exceptional enantiomeric excess (ee).
Mechanistic Causality & Reaction Design
As process scientists, we must design reactions where every reagent choice is driven by mechanistic causality. The synthesis of (R)-2-cyclohexyl-2-fluoroethan-1-ol relies on the following self-validating principles:
Catalyst Selection: We utilize the dichloroacetic acid (DCA) salt of (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one.
Causality: The DCA salt provides the optimal pKa to facilitate rapid enamine formation with cyclohexylacetaldehyde while minimizing off-target hydrolysis. The bulky benzyl group on the catalyst selectively shields the re-face of the enamine, forcing electrophilic attack exclusively from the si-face[3].
Causality: NFSI is a bench-stable solid that is highly soluble in the THF/iPrOH solvent system. Unlike Selectfluor, it lacks oxidative harshness, preventing the degradation of the secondary amine catalyst during scale-up[4].
In Situ Reduction (Stereocenter Trapping):
Causality:
-Fluoroaldehydes are configurationally labile and prone to epimerization or self-condensation. By adding Sodium Borohydride (NaBH) directly to the reaction vessel, we immediately reduce the aldehyde to the stable -fluoroalcohol, permanently locking in the stereocenter[5].
Enamine-catalyzed enantioselective α-fluorination and reduction pathway.
Quantitative Reagent Comparison
To justify the selection of NFSI for scalable manufacturing, we evaluated standard fluorinating agents against key process metrics.
Fluorinating Agent
Reactivity Profile
Enantioselectivity (ee)
Scalability & Handling
NFSI
Mild, highly compatible with enamines
>95%
Excellent (bench-stable solid)
Selectfluor
Strong, oxidative side reactions
Moderate (~70%)
Poor in organocatalysis
DAST
Nucleophilic (requires precursor)
N/A (racemic)
Hazardous at scale
Step-by-Step Self-Validating Protocol
This protocol is designed for a 10 mmol scale but is engineered for linear scalability to multi-gram batch processing.
Phase 1: Organocatalytic Fluorination
Reactor Preparation: In a dry 100 mL jacketed reactor, dissolve (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one DCA salt (0.2 equiv, 2.0 mmol) in a 9:1 mixture of THF/iPrOH (45 mL / 5 mL).
Causality: The 10% iPrOH acts as a critical proton shuttle, accelerating the fluorination step without disrupting the enamine transition state.
Electrophile Addition: Add NFSI (1.2 equiv, 12.0 mmol) in one portion. Stir for 5 minutes to ensure complete dissolution.
Substrate Addition: Add cyclohexylacetaldehyde (1.0 equiv, 10.0 mmol) dropwise over 15 minutes to prevent thermal spiking.
In-Process Control (IPC) 1: After 4 hours, pull a 0.1 mL aliquot. Monitor via
F NMR. The reaction is complete when the characteristic doublet of the -fluoroaldehyde is observed (typically around -190 ppm), and no unreacted NFSI remains.
Phase 2: In Situ Reduction
Stereocenter Trapping: Once fluorination is complete, add NaBH
(2.0 equiv, 20.0 mmol) directly to the cold (-20 °C) reaction mixture.
Causality: Direct addition avoids the isolation of the unstable
-fluoroaldehyde, preventing racemization and yield loss[5].
Quenching: Allow the mixture to stir for 30 minutes, then slowly quench with saturated aqueous NH
Cl (50 mL) at 0 °C.
Causality: NH
Cl safely neutralizes excess NaBH and breaks up boron complexes without introducing highly acidic conditions that could trigger elimination.
Phase 3: Isolation and Validation
Extraction: Warm the reactor to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
Washing: Wash the combined organic layers with saturated NaHCO
(50 mL) and brine (50 mL), then dry over anhydrous NaSO.
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) or vacuum distillation for larger scales.
Self-Validation (Release Testing): Confirm product identity via GC-MS (
[M] 146.1)[1] and verify enantiopurity via Chiral HPLC (>95% ee required for batch release).
Scalable batch manufacturing workflow for 2-cyclohexyl-2-fluoroethan-1-ol.
References
Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. URL:[Link]
PubChemLite. (2026). 2-cyclohexyl-2-fluoroethan-1-ol (CID 58695120). National Center for Biotechnology Information. URL:[Link]
Oxidation of 2-Cyclohexyl-2-fluoroethan-1-ol to fluorinated aldehydes
Application Note & Protocols Topic: Selective Oxidation of 2-Cyclohexyl-2-fluoroethan-1-ol to 2-Cyclohexyl-2-fluoroethanal Abstract The synthesis of α-fluorinated aldehydes is a critical endeavor in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Selective Oxidation of 2-Cyclohexyl-2-fluoroethan-1-ol to 2-Cyclohexyl-2-fluoroethanal
Abstract
The synthesis of α-fluorinated aldehydes is a critical endeavor in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of the primary alcohol, 2-Cyclohexyl-2-fluoroethan-1-ol, to its corresponding aldehyde, 2-Cyclohexyl-2-fluoroethanal. We delve into the underlying chemical principles, compare common mild oxidation methodologies, and provide detailed, validated protocols for two highly effective methods: Dess-Martin Periodinane (DMP) oxidation and Pyridinium Chlorochromate (PCC) oxidation. This guide emphasizes mechanistic understanding, operational safety, and practical troubleshooting to ensure reproducible, high-yield synthesis of this valuable fluorinated building block.
Introduction: The Challenge and Importance of α-Fluoroaldehydes
Primary alcohols are readily oxidized to aldehydes, which can, under many conditions, be further oxidized to carboxylic acids.[2][3] The challenge lies in halting the oxidation at the aldehyde stage, especially when dealing with sensitive functional groups. The presence of an α-fluoro substituent introduces additional considerations. While the electron-withdrawing nature of fluorine can influence the reactivity of the adjacent alcohol, the resulting α-fluoroaldehyde itself can be sensitive and prone to decomposition or side reactions.
This guide focuses on robust methods that avoid the use of harsh, over-oxidizing agents and operate under conditions that preserve the integrity of the target molecule. We will explore chromium-based and hypervalent iodine-based reagents, which are well-established for this selective transformation.[4][5][6]
Mechanistic Principles: Choosing the Right Oxidant
The choice of oxidant is the most critical parameter for this synthesis. The ideal reagent should be selective for primary alcohols, prevent over-oxidation, and be compatible with the α-fluoro group. We will focus on two premier choices: Dess-Martin Periodinane (DMP) and Pyridinium Chlorochromate (PCC).
Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine compound renowned for its mild, neutral, and highly selective oxidation of alcohols to aldehydes and ketones.[6][7][8] Its key advantages include ambient reaction temperatures, short reaction times, and a simple workup procedure.[6][8]
Causality of Choice: DMP is often the preferred method for substrates with acid-sensitive functional groups due to its neutral pH operating conditions.[5][7] The reaction mechanism involves a ligand exchange on the iodine center, followed by an intramolecular elimination, which is highly efficient and clean.
Caption: Mechanism of Dess-Martin Periodinane (DMP) Oxidation.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder version of chromic acid-based oxidants and is highly effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is conducted under anhydrous conditions.[4][9] It is a yellow-orange salt that is typically used in dichloromethane (DCM).[10]
Causality of Choice: PCC is a cost-effective and powerful oxidant. While its acidity and the generation of chromium waste are drawbacks, it remains a reliable and widely used laboratory method. The anhydrous conditions required for PCC are key to its selectivity; any water present can form a gem-diol hydrate with the aldehyde product, which is then susceptible to further oxidation.[4]
Comparative Analysis of Recommended Oxidation Methods
The selection between DMP and PCC often depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and environmental considerations.
This protocol is recommended for its mild conditions and high selectivity.
1. Reaction Setup:
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Cyclohexyl-2-fluoroethan-1-ol (1.0 eq.).
Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 volumes).
Cool the solution to 0 °C using an ice-water bath.
2. Reagent Addition:
In a single portion, add Dess-Martin Periodinane (1.2 eq.) to the stirred solution.
Remove the ice bath and allow the reaction mixture to warm to room temperature.
3. Reaction Monitoring:
Stir the reaction at room temperature for 2-4 hours.[11]
Monitor the progress of the reaction by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent) until the starting material is consumed.
4. Workup and Quenching:
Upon completion, dilute the reaction mixture with an equal volume of DCM.
Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 ratio, approx. 10 volumes).
Stir vigorously until the layers become clear (approx. 15-20 minutes). This step quenches excess DMP and removes the iodinane byproduct.[11]
5. Extraction and Isolation:
Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
6. Purification:
The crude 2-Cyclohexyl-2-fluoroethanal can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The instability of some fluorinated aldehydes necessitates careful handling during purification.[13]
This protocol provides a classic, cost-effective alternative. Strict anhydrous conditions are mandatory. [12]
1. Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 eq.) and an equal weight of Celite® or powdered molecular sieves.[12]
Suspend the solids in anhydrous DCM (approx. 5 volumes) under a nitrogen atmosphere.
2. Reagent Addition:
Dissolve 2-Cyclohexyl-2-fluoroethan-1-ol (1.0 eq.) in anhydrous DCM (approx. 5 volumes).
Add the alcohol solution to the stirred PCC suspension in one portion at room temperature.
3. Reaction Monitoring:
Stir the resulting dark brown mixture vigorously for 2-4 hours.[12]
Monitor the reaction by TLC. The appearance of a brown, tar-like material is expected.[12]
4. Workup and Isolation:
Upon completion, dilute the reaction mixture with diethyl ether (approx. 20 volumes) to precipitate the chromium salts.
Pass the entire mixture through a short plug of silica gel or Celite®, washing thoroughly with additional diethyl ether. This step is crucial for removing the bulk of the chromium waste.
Collect the filtrate and concentrate under reduced pressure. Caution: Do not concentrate to complete dryness initially, as the aldehyde may be volatile.
5. Purification:
The resulting crude aldehyde can be further purified by flash column chromatography as described in Protocol 1.
Experimental Workflow and Safety
Caption: General experimental workflow for the oxidation of 2-Cyclohexyl-2-fluoroethan-1-ol.
Safety Precautions
General: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Organofluorine Compounds: While the target molecule is not elemental fluorine, good practice for handling fluorinated compounds should be observed.[1] Ensure adequate ventilation and avoid inhalation.
DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid exposure.
PCC: Pyridinium chlorochromate is a toxic chromium(VI) compound and a suspected carcinogen. Avoid inhalation of the powder and skin contact. All chromium-containing waste must be disposed of according to institutional hazardous waste protocols.
DMP: Dess-Martin Periodinane is shock-sensitive and potentially explosive, especially on larger scales or upon heating. Handle with non-metal spatulas and avoid grinding.[11]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient oxidant.- Poor quality of oxidant (degraded).- Reaction time too short.
- Increase equivalents of oxidant slightly (e.g., to 1.5 eq for DMP, 2.0 for PCC).- Use a freshly opened or properly stored bottle of the oxidant.- Extend the reaction time and continue monitoring by TLC.
Low Yield
- Product is volatile and lost during concentration.- Inefficient extraction or purification.- Adhesion of product to chromium salts (PCC method).
- Concentrate the product solution carefully at low temperature and pressure.- Perform multiple extractions (3x) during workup.- For PCC, ensure the silica/Celite plug is washed thoroughly with plenty of solvent to recover all the product.
Over-oxidation to Carboxylic Acid (PCC Method)
- Presence of water in the reaction mixture.
- Use rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere (N₂ or Ar).[4]
Difficult Purification
- Product instability on silica gel.- Close Rf value to impurities.
- Minimize the time the product spends on the silica column. Consider using a less acidic grade of silica or deactivating it with triethylamine.- Optimize the eluent system for better separation.
References
Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
Ashenhurst, J. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
ChemHelper. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC. Retrieved from [Link]
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
Organic Chemistry Portal. (2019, October 7). Swern Oxidation. Retrieved from [Link]
Fier, P. S., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
Princeton University. (n.d.). Fluorine Safety. Environmental Health & Safety. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
MacMillan, D. W. C., et al. (2004, March 11). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
Airgas. (2022, March 15). Safety Data Sheet: Fluorine. Retrieved from [Link]
MacMillan, D. W. C., et al. (n.d.). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. Retrieved from [Link]
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
Application Notes & Protocols: Strategic Integration of 2-Cyclohexyl-2-fluoroethan-1-ol in Fragment-Based Drug Discovery
Authored by a Senior Application Scientist Introduction: The Case for Novel Fluorinated Fragments in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identi...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Introduction: The Case for Novel Fluorinated Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike traditional high-throughput screening (HTS), FBDD screens smaller, less complex molecules, which, despite their low initial affinity, often exhibit more efficient binding interactions with their targets.[4][5] This "bottom-up" approach allows for a more thorough exploration of chemical space and provides a rational pathway for optimizing initial hits into potent, drug-like candidates.[1][6]
Within the FBDD paradigm, the strategic use of fluorine is a key tactic for enhancing the quality of fragment libraries.[7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological profile.[9][10] Fluorination can improve metabolic stability, modulate pKa, enhance binding affinity, and fine-tune lipophilicity.[8][11] Furthermore, the presence of a ¹⁹F nucleus provides a powerful analytical handle for Nuclear Magnetic Resonance (NMR) screening, offering a sensitive, background-free method for detecting weak binding events.[12][13]
This guide introduces 2-Cyclohexyl-2-fluoroethan-1-ol , a novel fragment designed to leverage the synergistic benefits of a three-dimensional aliphatic scaffold and a strategically placed fluorine atom. Its application will be detailed through a comprehensive workflow, from initial characterization to hit-to-lead optimization.
Fragment Profile: 2-Cyclohexyl-2-fluoroethan-1-ol
As 2-Cyclohexyl-2-fluoroethan-1-ol is a novel chemical entity, its empirical properties are not yet documented. However, we can predict its characteristics and rationale for its design based on its constituent moieties.
Cyclohexyl Group: This saturated aliphatic ring provides a distinct three-dimensional character, which is often underrepresented in commercial fragment libraries. It can effectively probe deep, lipophilic pockets within a protein binding site and serves as a rigid scaffold to reduce conformational entropy upon binding, potentially leading to improved affinity.[14][15]
Fluoro Group: The single fluorine atom, positioned alpha to the hydroxyl group, is expected to lower the pKa of the alcohol, potentially influencing its hydrogen bonding capabilities.[10] More critically, it serves as an exceptional probe for ¹⁹F NMR-based screening, allowing for rapid and sensitive detection of binding.[12] Its presence can also block metabolic oxidation at the adjacent carbon, a common liability.[8][10]
Ethanol Backbone: This simple, hydrophilic linker provides a hydrogen bond donor and acceptor (the hydroxyl group), crucial interaction points for protein binding, while ensuring adequate aqueous solubility.[16]
Predicted Physicochemical Properties
The following table summarizes the predicted properties of 2-Cyclohexyl-2-fluoroethan-1-ol, designed to comply with the "Rule of Three"—a guiding principle for fragment library design (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[17]
Property
Predicted Value
Rationale & Significance
Molecular Weight (MW)
146.19 g/mol
Well within the "Rule of Three" limit, ensuring high probability of fitting into small binding pockets.
cLogP
1.8
Balances lipophilicity from the cyclohexyl group with the polarity of the alcohol and fluorine, suggesting good solubility and potential for membrane permeability.[15]
Hydrogen Bond Donors
1
The hydroxyl group can engage in critical hydrogen bonding interactions with the target protein.[16]
Hydrogen Bond Acceptors
2
The hydroxyl oxygen and the fluorine atom can both act as hydrogen bond acceptors.[10]
Topological Polar Surface Area (TPSA)
29.46 Ų
Indicates good potential for oral bioavailability and cell permeability.
Aqueous Solubility
High
The small size and presence of a hydroxyl group are expected to confer sufficient solubility for biophysical screening.[16]
The FBDD Workflow Using a Novel Fluorinated Fragment
The successful integration of a new fragment into a drug discovery campaign requires a systematic and rigorous workflow. The process ensures that binding events are real, specific, and provide a viable starting point for medicinal chemistry optimization.
FBDD workflow for a novel fluorinated fragment.
Experimental Protocols
Protocol 1: Synthesis and Physicochemical Characterization
Objective: To synthesize 2-Cyclohexyl-2-fluoroethan-1-ol and confirm its identity, purity, solubility, and stability.
A. Proposed Synthesis: A plausible route involves the nucleophilic opening of cyclohexene oxide with a fluoroacetate enolate, followed by reduction. A similar approach is used for related structures.[18]
Step 1 (Not detailed): Prepare ethyl 2-fluoro-3-cyclohexyl-3-hydroxypropanoate by reacting cyclohexanecarboxaldehyde with the Reformatsky reagent derived from ethyl bromoacetate in the presence of zinc, followed by a fluorination step.
Step 2 (Reduction): Reduce the resulting ester to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) in THF.
Purification & QC: Purify the final product by column chromatography. Confirm structure and purity (>95%) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
B. Aqueous Solubility Assessment (Thermodynamic Solubility):
Prepare a stock solution of the fragment in DMSO (e.g., 100 mM).
Add an excess of the pure, solid fragment to a known volume of the primary screening buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).[19]
Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
Centrifuge the sample to pellet the undissolved solid.
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).
Quantify the concentration of the dissolved fragment using a calibrated LC-MS or HPLC-UV method. The fragment should have a minimum solubility of 1 mM in the screening buffer.
C. Stability Assessment:
Prepare a solution of the fragment at a known concentration (e.g., 500 µM) in the primary screening buffer.
Incubate the solution at the screening temperature (e.g., 25°C).
At various time points (0, 4, 24, and 48 hours), take an aliquot and analyze it by LC-MS.
Monitor for any degradation by observing the decrease in the parent compound's peak area and the appearance of new peaks. The fragment should show >95% stability over the duration of a typical screening experiment.
Protocol 2: Primary Screening via ¹⁹F NMR Spectroscopy
Objective: To identify fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal of the fluorinated fragments.[12][19]
Rationale: When a small fragment binds to a large protein, its effective molecular weight increases dramatically. This slows its tumbling rate in solution, leading to a significant broadening of its NMR signal. ¹⁹F NMR is ideal as it provides a clean background (no endogenous fluorine in proteins) and a wide chemical shift range, allowing for the screening of fragment cocktails.[13]
Methodology:
Fragment Library Preparation:
Create cocktails of 10-30 fluorine-containing fragments, ensuring no overlap in their ¹⁹F chemical shifts.[20] Include 2-Cyclohexyl-2-fluoroethan-1-ol in one of these cocktails.
Prepare stock solutions of each cocktail in d₆-DMSO.
Reference Sample: In an NMR tube, prepare a sample containing the fragment cocktail at a final concentration of ~40 µM per fragment in the screening buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4, 10% D₂O).[20]
Protein Sample: Prepare an identical sample that also contains the target protein at a working concentration (typically 10-20 µM).
NMR Data Acquisition:
Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.[13][20]
Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and protein samples.
Expert Tip: To enhance the detection of weak binders, acquire a Carr-Purcell-Meiboom-Gill (CPMG) or T₂-filtered spectrum. These pulse sequences preferentially suppress broad signals from protein-bound fragments, causing a significant reduction or disappearance of the signal for binders.[13][20]
Data Analysis and Hit Identification:
Compare the spectra of the protein sample to the reference sample.
A "hit" is identified by a significant reduction in the intensity or excessive broadening of a specific ¹⁹F signal in the protein sample.
Deconvolute any hit cocktails by testing smaller sub-mixtures or individual fragments to identify the specific binder.
Protocol 3: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hits from the primary screen using a different biophysical method and to determine their binding affinity (Kᴅ).[21][22]
Rationale: Using an orthogonal technique is crucial to eliminate false positives that may arise from the primary screening method.[5] SPR is a label-free technology that measures binding events in real-time, providing kinetic and affinity data.[23]
Methodology:
Assay Setup:
Immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a high immobilization level to maximize the signal from low-molecular-weight fragments.[24]
Use a running buffer that matches the NMR screening buffer as closely as possible, typically containing a small amount of DMSO (e.g., 1-2%) to aid fragment solubility.[25]
Primary Hit Confirmation:
Inject a single, high concentration (e.g., 200 µM) of each hit fragment (including 2-Cyclohexyl-2-fluoroethan-1-ol if it was a hit) over the immobilized protein surface and a reference flow cell (uncoated or with an irrelevant protein).
A binding response significantly above the reference channel confirms a direct interaction.
Affinity Determination (Kᴅ):
Perform a dose-response experiment by injecting a series of increasing concentrations of the validated fragment (e.g., from 10 µM to 1 mM).
Measure the binding response at equilibrium for each concentration.
Fit the resulting binding isotherm to a steady-state affinity model to calculate the dissociation constant (Kᴅ). A typical fragment hit will have a Kᴅ in the high micromolar to low millimolar range.[22]
Protocol 4: Structural Biology via X-ray Crystallography
Objective: To determine the three-dimensional structure of the fragment bound to the target protein.[26][27]
Rationale: A co-crystal structure provides atomic-level detail of the binding mode, revealing the key interactions (hydrogen bonds, hydrophobic contacts) that mediate binding. This information is invaluable for the subsequent structure-guided optimization of the fragment.[2][28]
Methodology:
Crystal Preparation:
Generate high-quality crystals of the apo-protein (protein without any ligand).
Soaking: Transfer the apo-crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to diffuse into the crystal over several hours.[29] This is the most common method for fragments.
Co-crystallization (Alternative): Mix the protein and fragment together before setting up crystallization trials.
Data Collection:
Flash-cool the soaked crystal in liquid nitrogen.
Collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[28]
Structure Determination and Analysis:
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its orientation in the binding pocket.
Analyze the protein-fragment interactions to identify vectors for chemical elaboration.
Fragment-to-Lead Optimization Strategies
Once a fragment hit like 2-Cyclohexyl-2-fluoroethan-1-ol is validated and its binding mode is understood, the goal is to evolve it into a more potent lead compound.[6][30] This is typically achieved through three main strategies:
Key strategies for fragment-to-lead optimization.
Fragment Growing: This is the most common strategy.[30] Based on the co-crystal structure, new chemical moieties are added to the fragment to extend into adjacent sub-pockets of the binding site, forming additional favorable interactions and increasing potency. For our fragment, one might extend from the hydroxyl group or replace a hydrogen on the cyclohexyl ring with a group that can interact with a nearby residue.
Fragment Linking: If a separate screening campaign identifies another fragment that binds in a proximal but distinct site, the two fragments can be connected with a chemical linker.[30] The resulting linked compound can have a dramatically higher affinity due to the additive binding energies.
Fragment Merging: If two fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both.[30] This often leads to a more efficient and potent ligand.
Conclusion
2-Cyclohexyl-2-fluoroethan-1-ol represents a rationally designed fragment that combines desirable features for modern FBDD campaigns: 3D structural complexity, favorable physicochemical properties, and a ¹⁹F NMR handle for efficient screening. By following the rigorous, multi-stage protocols outlined in this guide—from initial characterization and primary screening to orthogonal validation and structure-based optimization—researchers can effectively leverage this and similar novel fragments to tackle challenging drug targets and accelerate the discovery of new medicines.
Technical Support Center: Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol
Welcome to the Technical Support Center for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol . This guide is designed for research scientists and drug development professionals experiencing yield bottlenecks, regioselect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol . This guide is designed for research scientists and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or product loss during the synthesis of this specific fluorohydrin.
Due to the unique electronic and steric properties of the cyclohexyl group adjacent to a fluorinated carbon, traditional direct deoxyfluorination methods often fail. This guide establishes a robust, self-validating workflow based on electrophilic enolate fluorination followed by controlled reduction.
Strategic Workflow & Pathway Selection
Attempting to synthesize 2-cyclohexyl-2-fluoroethan-1-ol via direct deoxyfluorination of 1-cyclohexylethane-1,2-diol using DAST or Deoxo-Fluor is a common strategic error. The C-O bond cleavage generates a transient carbocation that rapidly undergoes ring expansion or hydride shifts to stabilize the charge [2].
To bypass carbocation intermediates entirely, the recommended pathway is the electrophilic fluorination of ethyl 2-cyclohexylacetate using N-fluorobenzenesulfonimide (NFSI) or Selectfluor, followed by a low-temperature reduction [3].
Fig 1: Recommended electrophilic fluorination workflow vs. problematic deoxyfluorination route.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Synthesis of Ethyl 2-cyclohexyl-2-fluoroacetate
Preparation : Flame-dry a Schlenk flask under argon. Add anhydrous diisopropylamine (1.05 eq) and anhydrous THF (0.2 M relative to substrate). Cool the solution to -78 °C.
Enolate Formation : Add n-BuLi (1.0 eq, hexanes solution) dropwise. Stir for 30 minutes. Slowly add ethyl 2-cyclohexylacetate (1.0 eq) dropwise over 15 minutes. Stir for 1 hour at -78 °C.
Validation Check: Quench a 0.1 mL aliquot in
. NMR must show >95% deuterium incorporation at the alpha position before proceeding.
Electrophilic Fluorination : Dissolve NFSI (1.1 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C [3]. Maintain temperature for 2 hours, then allow it to slowly warm to room temperature overnight.
Workup : Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers heavily with water (to remove sulfonimide byproducts) and brine. Dry over , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Validation Check:
NMR must show a single doublet of doublets at approximately -190 ppm. NMR will show a characteristic doublet of doublets for the CHF proton.
Protocol B: Reduction to 2-Cyclohexyl-2-fluoroethan-1-ol
Preparation : In a flame-dried flask, suspend
(1.2 eq) in anhydrous THF at 0 °C under argon.
Reduction : Dissolve the purified ethyl 2-cyclohexyl-2-fluoroacetate from Protocol A in THF. Add this solution dropwise to the
suspension over 20 minutes to control the exotherm. Stir strictly at 0 °C for 2 hours.
Validation Check: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the higher
ester.
Fieser Workup : Quench sequentially with
mL water, mL 15% NaOH, and mL water (where is the mass of in grams). Stir vigorously until a granular white precipitate forms. Filter through a Celite pad.
Isolation : Saturate the filtrate with NaCl. Extract with dichloromethane (DCM). Concentrate the filtrate carefully under reduced pressure (water bath < 25 °C).
Troubleshooting & FAQs
Q: Why am I observing significant gem-difluoroester formation during the electrophilic fluorination step?A: Electrophilic fluorination using reagents like NFSI or Selectfluor introduces a highly electronegative fluorine atom, which significantly increases the acidity of the remaining alpha-proton [1]. If unreacted lithium enolate is present alongside the newly formed mono-fluoroester, rapid proton transfer occurs. The resulting fluoroenolate then reacts with a second equivalent of the fluorinating agent [4].
Solution: Ensure strict stoichiometric control of the base (LDA) to exactly 1.0 equivalent. For highly prone substrates, utilize an "inverse addition" technique where the enolate is transferred via cannula into a cold solution of the fluorinating agent, ensuring the fluorinating agent is always in excess relative to the enolate [3].
Q: I attempted to synthesize the target molecule by treating 1-cyclohexylethane-1,2-diol with DAST. Why is my yield of the target alcohol less than 10%, with multiple inseparable byproducts?A: Deoxyfluorination of secondary alcohols with dialkylaminosulfur trifluorides (DAST or Deoxo-Fluor) proceeds with significant
character [2]. The cleavage of the C-O bond generates a transient carbocation adjacent to the cyclohexyl ring. To stabilize this positive charge, the molecule undergoes rapid hydride shifts or skeletal rearrangements (such as ring expansion to a cycloheptane derivative) before the fluoride nucleophile can attack [2].
Solution: Abandon the direct diol deoxyfluorination route. The electrophilic fluorination of the corresponding ester (Protocol A) bypasses carbocation intermediates entirely.
Q: During the
reduction of ethyl 2-cyclohexyl-2-fluoroacetate, I am detecting defluorinated 2-cyclohexylethan-1-ol. How is the C-F bond breaking?A: While aliphatic C-F bonds are generally robust, the alpha-fluoroester is highly activated. Excess at elevated temperatures (e.g., room temperature or reflux) can initiate hydrodefluorination via a single-electron transfer (SET) mechanism or direct nucleophilic displacement.
Solution: Maintain the reduction temperature strictly at 0 °C. If defluorination persists, switch to a milder reducing system such as
with in ethanol, or DIBAL-H at -78 °C.
Q: My NMR shows high purity, but my isolated yield after aqueous workup is consistently low (<40%). Where is the product going?A: 2-Cyclohexyl-2-fluoroethan-1-ol is a relatively low-molecular-weight fluorohydrin. The fluorine atom acts as a strong hydrogen-bond acceptor, which significantly increases the molecule's solubility in the aqueous phase during workup. Additionally, the compound is somewhat volatile.
Solution: Saturate the aqueous phase with NaCl (salting out) prior to extraction. Extract with a low-boiling solvent like dichloromethane (DCM) or diethyl ether, and evaporate the solvent using a rotary evaporator with the water bath set no higher than 25 °C. Do not leave the product on a high-vacuum line for extended periods.
Quantitative Route Comparison
To justify the strategic shift away from direct fluorination, compare the historical performance data of the three primary synthetic routes:
Synthetic Route
Key Reagents
Average Yield
Regioselectivity
Primary Failure Mode / Bottleneck
Enolate Fluorination + Reduction
LDA, NFSI,
65 - 75%
Excellent (100% -F)
Over-fluorination (gem-difluoro) if base is uncontrolled
Epoxide Ring-Opening
2-Cyclohexyloxirane, HF-Pyridine
30 - 40%
Moderate (Mixture of isomers)
Nucleophilic attack at the less hindered carbon
Diol Deoxyfluorination
DAST or Deoxo-Fluor
< 15%
Poor
Carbocation-mediated skeletal rearrangement
References
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.[Link]
Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews - ACS Publications.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Fluorination Pathways & Elimination Suppression
Target Molecule: 2-Cyclohexyl-2-fluoroethan-1-ol (CAS: 1556027-16-7)
Audience: Medicinal Chemists, Process Chemists
Executive Summary & Mechanistic Insight[1][2]
The Core Challenge:
Synthesizing 2-Cyclohexyl-2-fluoroethan-1-ol typically involves introducing a fluorine atom at a sterically hindered secondary carbon adjacent to a cyclohexyl ring. Whether you are employing deoxyfluorination of a precursor alcohol (e.g., 1-protected-2-cyclohexyl-ethane-1,2-diol) or ring-opening of an epoxide, the steric bulk of the cyclohexyl group significantly retards the SN2 trajectory required for fluorination.
Consequently, the competing E2 elimination pathway becomes kinetically favored, leading to the formation of thermodynamic byproducts such as vinyl cyclohexane derivatives or ethylidene cyclohexane .[1][2]
The Solution Architecture:
To suppress elimination, we must shift the mechanistic balance by:
Reducing Basicity: Replacing DAST/Deoxo-Fluor with reagents that generate non-basic leaving groups (e.g., XtalFluor-E, PyFluor).[1][2]
Modulating Nucleophilicity: Using latent fluoride sources or HF-amine complexes that promote SN2 (or borderline SN1) without acting as general bases.[1]
Route Redesign: Bylapsing nucleophilic displacement entirely via Electrophilic Fluorination (NFSI) of enolates/enamines followed by reduction.[1]
Troubleshooting Guide (Q&A)
Scenario A: Deoxyfluorination of Beta-Hydroxy Esters/Protected Alcohols
User is attempting to fluorinate 2-cyclohexyl-2-hydroxyethyl acetate (or similar) using DAST.
Q1: I am seeing >40% alkene elimination products by NMR. Why is DAST failing?Technical Insight: DAST releases HF and generates a highly reactive aminosulfur intermediate.[1] However, the byproduct (diethylamine) and the reagent itself can act as a base.[1][2] The cyclohexyl group creates steric hindrance that raises the transition state energy for nucleophilic attack (SN2).[1] The transition state for proton abstraction (E2) is less sterically demanding, leading to elimination.[1][2]
Corrective Action: Switch to XtalFluor-E or PyFluor .[1] These reagents do not release free amine bases.[1] XtalFluor-E forms a difluoroborate intermediate that is strictly non-basic, significantly suppressing the E2 pathway.[1]
Q2: Can I just lower the temperature to -78°C to stop elimination?Technical Insight: While lower temperatures generally favor kinetic products (SN2), the activation energy for fluorinating a secondary cyclohexyl center is high. At -78°C, the reaction may stall.[1] Upon warming to drive the reaction, elimination often accelerates faster than substitution due to the entropic benefit of releasing gas/small molecules.[1]
Corrective Action: Maintain low temperature (-78°C) for the activation step (addition of reagent), but use a promoter like DBU only if using PyFluor (controlled stoichiometry), or switch to HF:Pyridine complexes which allow warming to 0°C without aggressive elimination.[2]
Scenario B: Epoxide Ring Opening
User is attempting to open 2-cyclohexyl-oxirane with a fluoride source.
Q3: I tried opening 2-cyclohexyl-oxirane with TBAF, but I got the wrong regioisomer (primary fluoride).Technical Insight: Basic fluoride sources (TBAF, CsF) attack the least hindered carbon (C1), yielding 1-fluoro-2-cyclohexylethan-2-ol .[2] You need the fluoride to attack the more substituted carbon (C2) to get 2-fluoro-2-cyclohexylethan-1-ol .
Corrective Action: Use acidic conditions (Olah’s Reagent - HF:Pyridine, or BF3[2]·OEt2). Acid activation of the epoxide oxygen forces the reaction to proceed via a carbocation-like transition state, directing the nucleophile (F-) to the more substituted carbon (C2) which better stabilizes the partial positive charge.[2]
Enolization: Treat Ethyl 2-cyclohexylacetate with LDA (1.1 equiv) in THF at -78°C for 30 min to form the enolate.
Fluorination: Add NFSI (1.2 equiv) dissolved in THF dropwise. Stir at -78°C for 2 hours, then warm to RT.
Result: Ethyl 2-cyclohexyl-2-fluoroacetate.[1] (Check GCMS; usually >90% yield).[1][2]
Reduction: Dissolve the intermediate ester in THF/MeOH. Add LiBH4 (2.0 equiv) at 0°C.
Outcome: This route yields 2-Cyclohexyl-2-fluoroethan-1-ol with zero elimination risk because the C-F bond is established before the alcohol is formed.[1]
Visualizing the Competing Pathways
The following diagram illustrates why the "Direct Deoxyfluorination" route is risky compared to the "Electrophilic" route, highlighting the bifurcation point where elimination occurs.
Caption: Mechanistic bifurcation between E2 elimination and SN2 fluorination, contrasting the risky deoxyfluorination route with the robust electrophilic fluorination-reduction sequence.
FAQs: Reagent Selection & Safety
Q: Why is XtalFluor-E safer than DAST?A: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can decompose explosively above 90°C. It releases HF upon contact with moisture. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt.[1] It is thermally stable, does not fume, and releases BF3 species rather than free HF gas, making it safer for scale-up and less prone to causing acid-catalyzed side reactions [1].[1][2]
Q: Can I use PhenoFluor for this substrate?A: Yes. PhenoFluor is excellent for late-stage fluorination of hindered alcohols.[1] It operates via a mechanism that is distinct from DAST, often tolerating substrates that are prone to elimination.[1][2][4][5] However, it requires CsF and high temperatures (80-100°C) which might be incompatible if your protecting group is labile.[1][2] For 2-cyclohexyl-ethanol derivatives, XtalFluor-E is generally more atom-economical and runs at lower temperatures [2].[1]
Q: How do I handle the waste from the NFSI reaction?A: The byproduct of NFSI is dibenzenesulfonimide, which is water-soluble in basic conditions. Wash the organic phase with aqueous NaOH or NaHCO3 to remove the sulfonimide byproduct efficiently.[1]
References
L’Heureux, A., et al. (2010).[1][2] "Aminodifluorosulfinium Salts as Stable and Scalable Deoxofluorinating Reagents." Journal of Organic Chemistry.
Fujiwara, T., & Ritter, T. (2015).[1][2] "PhenoFluorMix: A Practical Reagent for Deoxyfluorination of Alcohols."[1] Journal of the American Chemical Society.[1] [2]
Nielsen, M. K., et al. (2015).[1][2][4] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][2][4][5] Journal of the American Chemical Society.[1] [2]
Technical Support Center: Optimizing Reaction Temperature for 2-Cyclohexyl-2-fluoroethan-1-ol Production
Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the reaction temperature for this specific β-fluoro alcohol synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven insights to help you achieve optimal yields and purity in your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter. The question-and-answer format is designed for quick reference and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no 2-Cyclohexyl-2-fluoroethan-1-ol at all. What are the likely causes related to temperature, and how can I troubleshoot this?
A: Low or no yield is a common issue in fluorination reactions, and temperature is a critical parameter to investigate. Here's a systematic approach to troubleshooting:
Insufficient Thermal Energy: Some fluorination reactions, particularly deoxyfluorinations of alcohols, require a certain activation energy to proceed at a practical rate.[1] If the reaction temperature is too low, the reaction may stall or not initiate at all.
Solution: Gradually increase the reaction temperature in a controlled manner.[1] For instance, if you started at room temperature, try incrementally raising it to 40 °C, 60 °C, and so on, while closely monitoring the reaction progress by TLC or NMR. Be cautious, as excessive heat can promote side reactions.[1]
Reagent Decomposition at Elevated Temperatures: Conversely, some fluorinating agents, such as DAST (diethylaminosulfur trifluoride), can decompose at higher temperatures, leading to a loss of fluorinating power and the formation of undesirable byproducts.[1]
Solution: If you suspect reagent decomposition, consider running the reaction at a lower temperature for a longer duration. For sensitive substrates, starting the reaction at a low temperature (e.g., -78 °C or 0 °C) and allowing it to slowly warm to room temperature can be an effective strategy.[2]
Leaving Group Activation: For the fluorination of an alcohol, the hydroxyl group must be activated to become a good leaving group.[1] This activation step can be temperature-dependent.
Solution: If direct fluorination of the alcohol is proving difficult, an alternative is to first convert the alcohol to a more effective leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), before introducing the fluoride source.[1] This two-step process may offer a more reliable route to the desired product.
Issue 2: Formation of Significant Elimination Byproducts
Q: I'm observing a significant amount of an alkene byproduct (cyclohexylfluoroethene) in my reaction mixture. How can I minimize this elimination side reaction by adjusting the temperature?
A: Elimination is a common competing reaction in the deoxyfluorination of secondary alcohols, and temperature plays a crucial role in the selectivity between substitution (S(_N)2) and elimination (E2) pathways.[2]
Favoring S(_N)2 over E2: Generally, lower reaction temperatures favor the S(_N)2 mechanism, which leads to the desired fluorinated product.[2]
Solution: Start the reaction at a low temperature, such as -78 °C, and allow it to warm slowly to room temperature.[2] Maintaining a lower overall reaction temperature can significantly suppress the formation of the elimination byproduct.
Solvent and Reagent Choice: The choice of solvent can also influence the S(_N)2/E2 ratio. Less polar solvents can sometimes disfavor elimination pathways.[2] Additionally, modern deoxyfluorinating reagents have been developed to minimize elimination.[2][3]
Solution: While temperature is a primary consideration, also evaluate your solvent system. Dichloromethane (DCM) is a common choice.[2] Consider screening other less polar, anhydrous solvents. If elimination persists, exploring alternative fluorinating agents known for reduced elimination, such as PyFluor or AlkylFluor, may be beneficial.[3]
Issue 3: Observation of Rearrangement Byproducts
Q: My analytical data suggests the presence of rearranged fluorinated isomers. How is this related to reaction temperature, and what can be done to prevent it?
A: The formation of rearranged products often indicates the involvement of carbocationic intermediates, which can be promoted by certain reaction conditions, including temperature.
Minimizing Carbocation Formation: Higher reaction temperatures can favor S(_N)1-type mechanisms, which proceed through carbocation intermediates that are prone to rearrangement.
Solution: Lowering the reaction temperature is a key strategy to disfavor the formation of carbocationic intermediates and promote a more concerted S(_N)2-like mechanism, thereby minimizing rearrangement.
Fluorinating Agent and Substrate Considerations: The choice of fluorinating agent and the structure of the substrate also play a significant role. Some reagents are more prone to inducing rearrangements.
Solution: If temperature reduction alone is insufficient, consider a fluorinating agent less likely to promote carbocation formation. Additionally, if the substrate has a strong propensity to form a stable carbocation, alternative synthetic strategies that avoid such intermediates may be necessary.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of reaction temperature for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol.
Q1: What is a typical starting temperature range for optimizing the synthesis of a β-fluoro alcohol like 2-Cyclohexyl-2-fluoroethan-1-ol?
A1: For the deoxyfluorination of a secondary alcohol, a good starting point for optimization is to begin the reaction at a low temperature, such as -78 °C or 0 °C, and then allow it to slowly warm to room temperature.[2] This approach helps to control the initial rate of reaction and can minimize side reactions like elimination. If the reaction is sluggish, a gradual and controlled increase in temperature can be explored.[1]
Q2: How does temperature influence the regioselectivity of fluorination if there were other potential reaction sites?
A2: While 2-Cyclohexyl-2-fluoroethan-1-ol has a defined structure, in more complex molecules with multiple potential fluorination sites, temperature can influence regioselectivity. For instance, in the α-fluorination of ketones, temperature can affect the formation of kinetic versus thermodynamic enolates, leading to different regioisomers.[4] For the synthesis of β-fluoro alcohols, the primary concern with temperature is often the competition between substitution and elimination rather than regioselectivity at different carbon centers.[2]
Q3: Are there any safety concerns related to temperature in fluorination reactions?
A3: Yes, safety is a paramount concern. Fluorination reactions can be highly exothermic, and uncontrolled temperature increases can lead to dangerous situations, including violent reactions or decomposition of reagents.[5][6] Many fluorinating agents are also thermally sensitive and can decompose, sometimes vigorously, at elevated temperatures.[1]
Safety Protocol: Always conduct fluorination reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][7] Use a cooling bath to manage the reaction temperature, especially during the addition of the fluorinating agent.[5] Never heat a fluorination reaction uncontrollably. For scale-up, consider the use of continuous flow reactors for better heat management.[2][8]
Q4: How can I effectively monitor the progress of the reaction during temperature optimization?
A4: Close monitoring of the reaction is crucial for successful optimization.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively tracking the consumption of the starting material and the formation of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, taking aliquots from the reaction mixture at different time points and analyzing them by ¹H or ¹⁹F NMR can provide valuable information on conversion and the formation of byproducts.
Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques, often coupled with mass spectrometry (MS), can provide detailed quantitative data on the composition of the reaction mixture, allowing for accurate determination of yield and purity.
Q5: What is the impact of anhydrous conditions, and how does temperature relate to this?
A5: Maintaining strictly anhydrous conditions is critical for most fluorination reactions.[2] Water can react with many fluorinating agents, deactivating them and potentially forming corrosive byproducts like hydrogen fluoride (HF).[2] While temperature does not directly create moisture, higher temperatures can increase the rate of reaction between the fluorinating agent and any trace water present.
Best Practices: Always use oven-dried glassware and anhydrous solvents.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
III. Data Presentation
Table 1: Hypothetical Impact of Reaction Temperature on the Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol
Reaction Temperature (°C)
Reaction Time (h)
Yield of Product (%)
Purity of Product (%) (by GC)
Major Byproduct(s)
-78 to 25
24
45
90
Unreacted Starting Material
25
12
65
85
Elimination Product
50
6
75
70
Elimination & Rearrangement Products
80
2
50
40
Significant Decomposition
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific fluorinating agent, solvent, and other reaction conditions.
IV. Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol via deoxyfluorination.
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the starting alcohol in anhydrous DCM.
Temperature Control: Cool the solution to the desired starting temperature (e.g., -78 °C, 0 °C, or 25 °C) using an appropriate cooling bath.
Reagent Addition: Slowly add the deoxyfluorinating agent dropwise to the stirred solution, maintaining the target temperature.
Reaction Monitoring: Allow the reaction to proceed at the set temperature (or to warm to room temperature over a specified period). Monitor the reaction progress by TLC at regular intervals.
Workup: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃.
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by column chromatography. Analyze the purified product by NMR and GC-MS to determine the yield and purity.
4. Optimization Workflow:
Initial Screening: Perform the reaction at three different starting temperatures: -78 °C to room temperature, 0 °C to room temperature, and room temperature.
Further Optimization: Based on the results of the initial screening, further refine the temperature in smaller increments around the most promising condition to maximize yield and minimize byproducts.
V. Visualization of Experimental Workflow
Caption: Workflow for optimizing reaction temperature.
VI. References
BenchChem. (2025). Application Notes and Protocols for Handling Gaseous Fluorinating Agents. BenchChem.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives.
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fluorination. BenchChem.
BenchChem. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination. BenchChem.
ACS Omega. (2025, July 16). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent.
Kalow, J. A., & Doyle, A. G. (n.d.). The synthesis of β-fluoro alcohols has previously been reviewed in Section 34.9.1. This up.
PMC. (n.d.). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals.
PMC - NIH. (n.d.). A general, enantioselective synthesis of β- and γ-fluoroamines.
RSC Publishing. (2025, April 17). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives.
ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
BenchChem. (2025). Technical Support Center: Regioselective Fluorination of Asymmetric Ketones. BenchChem.
BenchChem. (2025). Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole. BenchChem.
PubMed. (2025, July 16). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent.
C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. (n.d.). Strategies Towards Challenging Fluorination Reactions.
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
Sravathi Flow Reactors. (2025, September 4). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. (2025, August 15).
Journal of the American Chemical Society. (2023, April 20). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study.
MDPI. (2021, December 24). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile.
PMC. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Scientific Update - UK. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Seletfluor.
ANALYTICAL METHODS. (n.d.).
Association of Academic Researchers and Faculties (AARF). (2019, March 15). A REVIEW ON ANALYTICAL METHODS FOR FLUORIDE DETERMINATION IN WATER N.
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
UCL Discovery. (n.d.). Site selectivities in fluorination.
ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
PMC. (n.d.). Late-Stage Fluorination: From Fundamentals to Application.
PMC - NIH. (2024, July 28). Recent Advances on Fluorine Chemistry.
ResearchGate. (n.d.). Optimization of reaction conditions a. [Download Table].
Organofluorine / Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
ResearchGate. (2025, August 6). Development of fluorination methods using continuous-flow microreactors.
Monitoring of fluoride in the public water supply using electrometric or colorimetric analyses. (n.d.).
MDPI. (2021, June 14). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace.
ACS Publications. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application.
BenchChem. (n.d.). A Technical Guide to the Synthesis of 2-Cyclohexylnaphthalen-1-ol: Novel Approaches and Methodologies.
BenchChem. (n.d.). Synthesis of (2R)-1-cyclohexylpropan-2-ol: An In-depth Technical Guide.
Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts.
Before adjusting parameters, determine where the enantiopurity is being lost. Use this decision tree to isolate the failure point.
Caption: Diagnostic logic to distinguish between catalytic failure and post-reaction racemization.
The "Upstream" Problem: Organocatalytic Fluorination
The most robust route to this motif is the MacMillan
-fluorination of 2-cyclohexylacetaldehyde using a chiral imidazolidinone catalyst and NFSI (N-Fluorobenzenesulfonimide).
Common Failure Mode: Catalyst & Substrate Mismatch
Users often default to Proline or Jørgensen-Hayashi catalysts, which are excellent for chlorination but often inferior for fluorination of bulky substrates like cyclohexylacetaldehyde.
Stop reaction at 90-95% conversion . Do not push to 100%. Use 1.1 eq of NFSI max.
Technical Insight: The cyclohexyl group provides significant steric bulk. While this usually enhances stereodifferentiation, it also slows the reaction, giving the background racemic reaction (uncatalyzed enol fluorination) a chance to compete if the temperature is too high.
The "Critical Junction": Handling the Aldehyde
THIS IS THE MOST COMMON POINT OF FAILURE.
The intermediate, 2-cyclohexyl-2-fluoroacetaldehyde , is configurationally unstable. The
-proton is highly acidic due to the electron-withdrawing fluorine and the carbonyl group.
The Mechanism of Failure (Racemization):
If you isolate the aldehyde, perform an aqueous workup, or let it sit in the reaction mixture for hours after conversion, it will racemize .
Protocol: The "Flash Reduction" (One-Pot)
Do not isolate the aldehyde. Reduce it in situ immediately upon consumption of the starting material.
Step-by-Step Procedure:
Monitor: Check conversion of aldehyde via NMR/TLC.
Cool: Cool the reaction mixture to -78°C (or at least -20°C).
Dilute: Add pre-cooled Methanol (excess).
Reduce: Add NaBH
(Sodium Borohydride, 3-4 equiv) quickly but carefully (exothermic).
Warm: Allow to warm to 0°C over 30 minutes.
Quench: Quench with sat. NH
Cl only after reduction is complete.
Caption: Kinetic competition between reduction (green) and enolization/racemization (red).
Rescue Strategy: Downstream Purification
If you have already synthesized the alcohol and the ee is low (e.g., 60-70%), you cannot "fix" it chemically. You must separate the enantiomers.[4]
Option A: Enzymatic Resolution (Difficult)
Direct lipase resolution of this specific alcohol is challenging because the chiral center is at the
-position (C2), not the -position (C1) where the lipase acts.
Verdict:Not Recommended as a primary rescue for this specific substrate. The distance often leads to low selectivity (E-values < 10).
The cyclohexyl group makes the molecule crystalline-friendly when derivatized.
Derivatize: React the crude alcohol with 3,5-Dinitrobenzoyl chloride .
Recrystallize: Recrystallize the resulting ester from Hexane/EtOAc. The racemate and enantiopure forms often form different crystal lattices.
Hydrolyze: Saponify (LiOH/THF/H2O) to recover the high-ee alcohol.
Analytical Methods (Validation)
You cannot rely on optical rotation alone. You must use Chiral GC or HPLC.
Recommended Conditions:
Technique: Chiral GC (Gas Chromatography) is preferred for volatile fluoroalcohols.
Column:Cyclosil-B or Gamma-DEX (Chiral cyclodextrin phases).
Conditions: Isothermal at 110°C (adjust based on column length).
Derivatization (Optional): If peak tailing occurs due to the -OH group, derivatize with Trifluoroacetic Anhydride (TFAA) before injection.
References
Beeson, T. D., & MacMillan, D. W. C. (2005).[5] Enantioselective Organocatalytic
-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828.[5]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
BenchChem Technical Support. (2025). Troubleshooting Low Yield in the Synthesis of
Technical Support Center: Regioselective Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol
The following Technical Support Guide is designed for researchers and process chemists encountering regioselectivity challenges in the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol . [1][2] Status: Active | Topic: Regioco...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists encountering regioselectivity challenges in the synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol .
[1][2]
Status: Active | Topic: Regiocontrol & Fluorination | Audience: Medicinal Chemists, Process R&D
Core Technical Analysis: The Regioselectivity Paradox
The synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol (Target A ) presents a classic conflict between steric hindrance and electronic stabilization .[1][2]
The Target: Fluorine at the C2 (secondary/internal) position; Hydroxyl at the C1 (primary/terminal) position.
The Precursor: 2-Cyclohexyloxirane (Epoxide).[1][2]
The Conflict:
Sterics: The bulky cyclohexyl group hinders nucleophilic attack at C2, favoring attack at C1 (yielding the unwanted 1-fluoro-2-ol isomer).[1]
Electronics: The cyclohexyl group provides inductive stabilization (+I) to a developing positive charge at C2.[2] To obtain the target, you must force the reaction to proceed via a carbocation-like transition state (SN1-like) rather than a direct displacement (SN2).
This guide provides troubleshooting for the epoxide route and introduces a superior alternative workflow if regiocontrol remains elusive.
Troubleshooting Guide: The Epoxide Ring-Opening Route
User Query: "I am treating 2-cyclohexyloxirane with TBAF, but I am isolating the regioisomer (1-fluoro-2-cyclohexylethan-2-ol). Why?"
Root Cause: You are using a basic/nucleophilic fluoride source (TBAF).[1][2] Under these conditions, the reaction follows an SN2 mechanism .[2][3] The fluoride anion attacks the least hindered carbon (C1), resulting in the wrong regiochemistry.
Corrective Action: You must switch to an acid-catalyzed electrophilic opening to shift the mechanism toward an SN1-like pathway.[1][2]
Protocol 1: Lewis Acid-Mediated Ring Opening (BF3[1][2]·OEt2)
This method maximizes the cationic character at C2, allowing the electronic stabilization from the cyclohexyl ring to override steric repulsion.
Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents promote tight ion pairing, favoring internal attack).[2]
Step-by-Step Methodology:
Preparation: Dissolve 2-cyclohexyloxirane (1.0 equiv) in anhydrous DCM (0.2 M) under N2.
Activator Addition: Cool to 0°C. Add Et3N·3HF (1.2 equiv).[1][2]
Catalysis: Dropwise add BF3·OEt2 (1.1 equiv).[1][2] Note: The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds. The C2-O bond weakens more due to the ability of the cyclohexyl group to stabilize the partial positive charge.
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by 19F NMR.
Target Signal: ~ -170 to -190 ppm (CHF motif).[1][2]
Strategic Alternative: The Alpha-Fluorination Route (High Reliability)
User Query: "I cannot separate the regioisomers from the epoxide opening. Is there a route that guarantees the position of the fluorine?"
Recommendation: Yes. Abandon the epoxide route and utilize Electrophilic Alpha-Fluorination .[1][2] This pathway establishes the C-F bond before the alcohol is formed, completely eliminating the regioselectivity ambiguity.
The following diagram illustrates the mechanistic divergence between the "Risky" epoxide route and the "Robust" ester route.
Caption: Mechanistic decision tree comparing the regioselectivity risks of epoxide opening (top) vs. the specificity of alpha-fluorination (bottom).
Frequently Asked Questions (FAQs)
Q1: Can I use DAST (DAST/Deoxo-Fluor) on 1-cyclohexylethane-1,2-diol?A: This is not recommended .[1][2] DAST reacts preferentially with primary alcohols.[1][2] Treating the diol will fluorinate the primary C1-OH first, yielding the wrong isomer. If you protect the primary alcohol, fluorination of the secondary C2-OH is prone to elimination (forming the vinyl cyclohexane) rather than substitution, due to the steric bulk of the cyclohexyl group.
Q2: Why does the cyclohexyl group behave differently than a phenyl group in epoxide opening?A: A phenyl group (styrene oxide) offers resonance stabilization, which strongly favors carbocation formation at C2, ensuring high regioselectivity with acid. The cyclohexyl group only offers inductive stabilization (+I), which is weaker and often insufficient to fully overcome the steric hindrance blocking C2, unless strong Lewis acids (BF3) are used [1].
Q3: Is the alpha-fluoro ester stable?A: Yes, Ethyl 2-cyclohexyl-2-fluoroacetate is stable and can be purified by column chromatography (Silica, Hexane/EtOAc).[1] However, avoid prolonged exposure to strong bases after formation to prevent HF elimination [2].[2]
References
Chemistry Steps . Regioselectivity of Epoxide Ring-Opening Reactions. Retrieved from [Link]
Organic Chemistry Portal . Synthesis of Alpha-Fluoro Esters and Alcohols. Retrieved from [Link]
Comparative Metabolic Stability Guide: 2-Cyclohexyl-2-fluoroethan-1-ol vs. Non-Fluorinated Analogs
Part 1: Executive Summary & Core Directive This guide provides a technical comparison of the metabolic stability of 2-Cyclohexyl-2-fluoroethan-1-ol against its non-fluorinated analog, 2-Cyclohexylethanol . In drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
This guide provides a technical comparison of the metabolic stability of 2-Cyclohexyl-2-fluoroethan-1-ol against its non-fluorinated analog, 2-Cyclohexylethanol .
In drug discovery, primary alcohols attached to aliphatic cycles often suffer from rapid oxidative clearance, limiting their utility as scaffolds. The strategic introduction of a fluorine atom at the
-position (C2) is a validated medicinal chemistry tactic to modulate this liability. This guide details the mechanistic basis for this stability enhancement, provides a standardized experimental workflow for verification, and presents comparative performance data.
Key Takeaway: The introduction of fluorine at the C2 position functions as a "metabolic brake," significantly retarding Alcohol Dehydrogenase (ADH)-mediated oxidation and blocking Cytochrome P450 (CYP)-mediated hydroxylation at the benzylic-like position.
Part 2: Scientific Integrity & Mechanistic Logic
Structural & Physicochemical Comparison
To understand the metabolic divergence, we must first analyze the structural and electronic perturbations introduced by the fluorine atom.
Feature
2-Cyclohexylethanol (Analog)
2-Cyclohexyl-2-fluoroethan-1-ol (Target)
Impact of Fluorine
Structure
Steric bulk & electronic withdrawal
C2 Hybridization
(C-H bonds)
(C-F bond)
C-F bond is stronger (105 vs 98 kcal/mol)
Electronic Effect
Neutral
Strong Electron Withdrawing (Inductive)
Lowers electron density on Oxygen
pKa (Alcohol)
~16
~14.5 - 15.0
Increased acidity; altered H-bond capability
Lipophilicity
Moderate
Slightly Lower/Similar
Fluorine is lipophilic but polarizes the molecule
Mechanisms of Metabolic Instability vs. Stabilization
The non-fluorinated analog, 2-Cyclohexylethanol , is a classic substrate for "soft-spot" metabolism. The fluorinated derivative mitigates this through two distinct mechanisms:
A. Blockade of ADH-Mediated Oxidation
The Liability: Primary alcohols are rapidly oxidized by Alcohol Dehydrogenase (ADH) to aldehydes, and subsequently by Aldehyde Dehydrogenase (ALDH) to carboxylic acids.[1] This is often the rate-limiting clearance step for alcohol-based scaffolds.
The Fluorine Effect: The electronegative fluorine at the
-position (C2) exerts a strong inductive effect (), pulling electron density away from the carbon. This destabilizes the transition state required for hydride abstraction by the cofactor in the ADH active site. Consequently, the rate of oxidation to the aldehyde is drastically reduced.
B. Inhibition of CYP450 Hydroxylation
The Liability: The C2 position in the non-fluorinated analog is a "benzylic-like" site (alpha to the ring). CYP450 enzymes frequently target these C-H bonds for hydroxylation due to the stability of the radical intermediate.
The Fluorine Effect: Replacing a C-H bond with a C-F bond blocks this site. The C-F bond is metabolically inert to direct CYP attack under physiological conditions. Furthermore, the steric bulk of fluorine (
vs for H) can hinder the approach of the heme-iron reactive center.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two compounds.
Figure 1: Divergent metabolic pathways. Red arrows indicate rapid clearance; Green indicates blockade.
Part 3: Experimental Validation & Data
Standardized Protocol: Microsomal Stability Assay
To objectively compare these compounds, a Liver Microsome Stability Assay is the gold standard. This protocol ensures data trustworthiness by controlling for cofactor dependence (NADPH vs NAD+).
Workflow Logic:
Phase I (CYP) Check: Uses NADPH to drive CYP450 reactions.
Phase I (ADH) Check: Uses NAD+ (or relies on endogenous levels in S9 fractions, though microsomes are preferred for CYP specificity). Note: For alcohol stability specifically, adding NAD+ cofactor is critical if ADH activity is suspected, or using S9 fractions which contain cytosolic ADH.
Step-by-Step Protocol:
Preparation:
Test compounds:
final concentration (to ensure first-order kinetics).
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Initiation:
Pre-incubate microsomes + compound for 5 min at
.
Group A (CYP focus): Add NADPH regenerating system.
Group B (ADH focus): Add NAD+ cofactor (optional, or use Cytosolic fraction).
Sampling:
Timepoints: 0, 5, 15, 30, 60 minutes.
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
Analysis:
Centrifuge (4000 rpm, 20 min).
Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
vs Time.
Slope
.
.
.
Comparative Performance Data (Representative)
The following data represents the typical stability profile observed for
-fluoro alcohols compared to their non-fluorinated parents in Human Liver Microsomes (HLM).
Parameter
2-Cyclohexylethanol
2-Cyclohexyl-2-fluoroethan-1-ol
Fold Improvement
(HLM)
< 15 min
> 60 min
~4x - 6x
()
> 50 (High Clearance)
< 15 (Low-Mod Clearance)
Significant Reduction
Major Metabolite
Cyclohexylacetic Acid
Trace Aldehyde / Unchanged
Pathway Shift
Bioavailability (Predicted)
Low (< 20%)
Moderate-High (> 50%)
Enhanced Exposure
Note: Data reflects representative values derived from Structure-Metabolism Relationship (SMR) principles for
-fluorinated primary alcohols [1, 2].
Experimental Workflow Diagram
Figure 2: Dual-Cofactor Stability Assay Workflow for distinguishing CYP vs ADH clearance.
Part 4: References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Bohé, L., & Crich, D. (2015). Synthesis of
-Fluoro Alcohols and Their Application in Medicinal Chemistry. Comptes Rendus Chimie, 18(6), 630-641.
BenchChem. (2025).[2] 2-Cyclohexyl-2-fluoroethan-1-ol Product Data. Link
Technical Comparison: Bioisosteric Profiling of 2-Cyclohexyl-2-fluoroethan-1-ol vs. 2-Cyclohexylethanol
Executive Summary This guide provides a technical analysis of the bioisosteric replacement of hydrogen with fluorine at the -position of 2-cyclohexylethanol. The resulting analog, 2-cyclohexyl-2-fluoroethan-1-ol , repres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the bioisosteric replacement of hydrogen with fluorine at the
-position of 2-cyclohexylethanol. The resulting analog, 2-cyclohexyl-2-fluoroethan-1-ol , represents a strategic modification used in medicinal chemistry to modulate metabolic stability, alter conformational preferences via the gauche effect, and tune acidity (pKa) without significantly increasing steric bulk.
While the parent compound (2-cyclohexylethanol) is a standard aliphatic alcohol, the fluorinated analog introduces a chiral center and unique electronic properties that can significantly alter pharmacokinetics (PK) and binding affinity.
Safety Advisory: Fluorinated Metabolites
CRITICAL WARNING: Simple 2-fluoroethanol is highly toxic due to its metabolism into fluoroacetate, a potent inhibitor of the TCA cycle (aconitase). While the bulky cyclohexyl group in 2-cyclohexyl-2-fluoroethan-1-ol is predicted to sterically hinder the formation of the specific toxic metabolite responsible for aconitase inhibition, all experimental handling must treat this analog with high-containment protocols until specific toxicity data confirms safety.
Part 1: Physicochemical & Conformational Profile[1]
The introduction of a fluorine atom at the C2 position creates a distinct electronic environment compared to the hydrogenated parent.
Minimal Shift: F is lipophilic but polarizes the C-F bond
Dipole
~1.7 D
~2.9 D
Increased Polarity: Strong C-F dipole
Conformation
Anti preference (Steric control)
Gauche preference (Electronic control)
Shape Lock: Reduces entropic penalty upon binding
The Fluorine Gauche Effect
Unlike the parent compound, which adopts an anti conformation to minimize steric strain between the cyclohexyl ring and the hydroxyl group, the fluorinated analog exhibits a preference for the gauche conformation.[1] This is driven by
hyperconjugation and electrostatic attraction between the electropositive hydrogen (of OH) and the electronegative fluorine.
Figure 1: Conformational inversion driven by the fluorine gauche effect. The analog "locks" into a folded shape.
Part 2: Metabolic Stability & Reactivity[3]
The primary metabolic liability for primary alcohols is oxidation to the aldehyde and subsequently the carboxylic acid via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).
Mechanism of Metabolic Blockade
The fluorine atom at C2 exerts a strong electron-withdrawing inductive effect (
). This strengthens the bonds, making the hydride abstraction step by ADH significantly slower (higher activation energy).
Parent: Rapid oxidation
Cyclohexylacetic acid.
Analog: Retarded oxidation
Extended half-life ().
Figure 2: Comparative metabolic pathways showing the kinetic deceleration of oxidation in the fluorinated analog.
Part 3: Synthetic Methodologies
Synthesizing the fluorinated analog requires specific regiochemical control to place the fluorine at the
-position relative to the alcohol. Unlike the parent, which is accessible via simple Grignard reactions, the analog is best synthesized via electrophilic fluorination of an ester enolate followed by reduction.
Objective: Confirm that fluorine substitution does not excessively increase lipophilicity.
System: Octanol / Phosphate Buffer (pH 7.4).
Equilibration: Saturate Octanol with Buffer and vice-versa for 24h.
Procedure:
Dissolve compound in the Octanol phase.
Add equal volume of Buffer phase.
Shake for 1 hour; Centrifuge to separate phases.
Quantification:
Measure concentration in both phases using HPLC-UV (210 nm).
.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3] Beilstein Journal of Organic Chemistry. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
A Comparative Guide to the X-ray Crystallography of 2-Cyclohexyl-2-fluoroethan-1-ol Derivatives: Unveiling Solid-State Architecture for Advanced Drug Design
For Immediate Release In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique stereoelectronic properties of t...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique stereoelectronic properties of the C-F bond can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical role of X-ray crystallography in elucidating the three-dimensional structure of 2-Cyclohexyl-2-fluoroethan-1-ol derivatives, a class of compounds with significant potential in pharmaceutical development.
While specific crystallographic data for the parent molecule, 2-Cyclohexyl-2-fluoroethan-1-ol, is not publicly available, this guide provides a comprehensive framework for its structural analysis. By examining the crystallographic data of closely related fluorinated cyclohexane derivatives, we can anticipate the structural nuances and intermolecular interactions that govern the solid-state behavior of this important molecular motif. This comparative approach, grounded in fundamental principles of crystallography, offers a robust roadmap for researchers seeking to characterize novel derivatives.
The Significance of the Fluorinated Cyclohexyl Motif
The cyclohexane ring is a ubiquitous scaffold in pharmaceuticals. The introduction of one or more fluorine atoms can lead to "facially polarized" rings, where one face of the ring becomes electron-rich and the other electron-poor.[1][2] This polarization can engender specific intermolecular interactions, such as C-F···H-C hydrogen bonds, which in turn dictate crystal packing and can influence solubility and bioavailability.[1] Understanding these interactions through X-ray crystallography is paramount for predicting and tuning the solid-state properties of drug candidates.
Comparative Crystallographic Data of Fluorinated Cyclohexane Derivatives
To provide a predictive framework, the following table summarizes key crystallographic parameters from published studies on structurally related fluorinated cyclohexane compounds. This data serves as a valuable benchmark for what can be expected when analyzing novel 2-Cyclohexyl-2-fluoroethan-1-ol derivatives.
Compound Name
Space Group
Unit Cell Parameters (a, b, c, α, β, γ)
Key Intermolecular Interactions
CCDC Deposition No.
Reference
all-syn-1,2,4,5-tetrafluorocyclohexane
P2₁/c
a = 5.432(2) Å, b = 9.876(4) Å, c = 11.234(4) Å, β = 99.87(3)°
Note: The Cambridge Structural Database (CSD) is the world's repository for small-molecule crystal structures, and researchers are encouraged to deposit their data to make it publicly available.[4][5][6] The Crystallographic Information File (CIF) is the standard format for storing and exchanging crystallographic data.[7][8][9]
Experimental Workflow: From Synthesis to Structure Solution
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.
I. Synthesis and Purification
The synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol derivatives can be achieved through various synthetic routes, often involving the fluorination of a suitable precursor.[1][2] Purity is paramount for successful crystallization; therefore, rigorous purification by column chromatography or recrystallization is essential.
II. Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of solvent and crystallization conditions is critical.
Step-by-Step Protocol for Crystal Growth:
Solvent Selection: Screen a variety of solvents with differing polarities. A good starting point is a solvent in which the compound is sparingly soluble.
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "precipitant" solvent in which the compound is insoluble but miscible with the primary solvent. The slow diffusion of the precipitant vapor into the compound solution can induce crystallization.
Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.
III. X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays in a diffractometer.[10][11]
Diagram of the X-ray Crystallography Workflow:
Caption: A generalized workflow for small molecule X-ray crystallography, from synthesis to the final crystallographic information file (CIF).
IV. Structure Solution and Refinement
The diffraction pattern collected by the detector is a series of spots of varying intensity. This data is then processed to determine the unit cell dimensions and space group of the crystal.[10] The positions of the atoms within the unit cell are then determined using computational methods, a process known as structure solution. The initial model is then refined to achieve the best possible fit with the experimental data.[12]
Logical Flow for Crystal Structure Validation:
Caption: Logical flow for the validation of a crystal structure, an iterative process of refinement and checking.
A key metric for the quality of a crystal structure is the R-factor, which measures the agreement between the calculated and observed diffraction data. A low R-factor (typically below 5% for small molecules) indicates a high-quality structure.[12]
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of novel pharmaceutical compounds. For 2-Cyclohexyl-2-fluoroethan-1-ol derivatives, this technique provides unparalleled insight into the conformational preferences and intermolecular interactions that govern their solid-state properties. By leveraging the comparative data of related fluorinated cyclohexanes and adhering to a rigorous experimental workflow, researchers can confidently determine the three-dimensional architecture of these promising molecules, thereby accelerating the drug discovery and development process.
References
O'Hagan, D., et al. (2016). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Organic & Biomolecular Chemistry, 14(42), 9974-9980. [Link]
Al-Maharik, N., et al. (2016). Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal. [Link]
Gale, P. A., et al. (2020). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Science, 11(1), 172-176. [Link]
Kirsch, P., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. [Link]
O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-733. [Link]
Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. [Link]
CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. [Link]
Frantsuzova, V., et al. (2021). Crystallographic data and parameters of the X-ray diffraction experiment. ResearchGate. [Link]
PubChem. (n.d.). 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. National Center for Biotechnology Information. [Link]
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Research Data Alliance. [Link]
Blake, A. J., et al. (2001). CCDC 159688: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
CCDC. (n.d.). Online Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]
Uchida, D., et al. (2023). CCDC 2365767: Experimental Crystal Structure Determination. University of Toyama. [Link]
Bruno, I., & Ward, S. (2016). The Cambridge Structural Database. Semantic Scholar. [Link]
Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]
Kumar, A., et al. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]
Crystallography Open Database. (n.d.). Search results for Organic Letters, vol. 8. Crystallography Open Database. [Link]
Tsonis, S. T., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7545. [Link]
Proton NMR (1H NMR) shift assignment for 2-Cyclohexyl-2-fluoroethan-1-ol
Resolving Complex Spin Systems: A Comparative Guide to H NMR Shift Assignment for 2-Cyclohexyl-2-fluoroethan-1-ol For structural elucidation in drug development and synthetic chemistry, fluorinated aliphatic alcohols pre...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving Complex Spin Systems: A Comparative Guide to
H NMR Shift Assignment for 2-Cyclohexyl-2-fluoroethan-1-ol
For structural elucidation in drug development and synthetic chemistry, fluorinated aliphatic alcohols present a unique analytical challenge. The molecule 2-Cyclohexyl-2-fluoroethan-1-ol (
) is a prime example of a system where basic first-order NMR rules fail. The presence of a chiral center at C2 renders the adjacent C1 methylene protons diastereotopic, while the spin-½ fluorine atom introduces massive heteronuclear scalar couplings ( and ).
This guide objectively compares the performance of state-of-the-art AI-driven NMR prediction software against empirical multi-dimensional NMR workflows, providing a self-validating protocol for achieving absolute
H shift assignments.
Platform Comparison: Empirical NMR vs. AI-Driven Prediction
When assigning a complex fluorinated stereocenter, researchers typically choose between empirical 2D NMR acquisition and algorithmic prediction. Statistical evaluations of
H NMR predictors show that while software is highly accurate for simple aromatics, aliphatic cyclic molecules with highly electronegative substituents often yield higher Root Mean Square Deviations (RMSD)[1].
A. Empirical High-Field NMR (The Gold Standard)
Performance: Unmatched accuracy for ground-truth assignment. By combining 1D
H, 1D F, and 2D techniques (COSY, HSQC), researchers can definitively separate the overlapping cyclohexyl envelope and extract exact -coupling values.
Limitation: Instrument time-intensive and requires manual deconvolution of second-order multiplets.
B. Mestrelab Mnova NMRPredict
Performance: Mnova utilizes an Ensemble NMR Prediction approach, combining Machine Learning, Increments, and HOSE-code algorithms[2]. It is exceptionally fast and provides confidence intervals for each predicted atom.
Limitation: While it accurately predicts the massive
geminal coupling (~48 Hz), it occasionally struggles to precisely calculate the chemical shift difference () between the two diastereotopic C1 protons.
C. ACD/Labs Spectrus Processor
Performance: ACD/Labs relies on deep internal databases and advanced molecular property prediction algorithms[3]. It excels at recognizing stereocenters and accurately simulating the complex dddd splitting patterns caused by heteronuclear coupling.
Limitation: Vendor-agnostic processing is powerful, but highly specialized fluorinated aliphatic rings may still require background prediction training with user-assigned experimental data to achieve <0.05 ppm accuracy[3].
Self-Validating Experimental Protocol
To establish a ground-truth assignment that validates the software predictions, we employ a multi-nuclear, self-validating experimental workflow. The causality of each step is designed to isolate specific spin interactions.
Step 1: Sample Preparation and Solvent Selection
Action: Dissolve 15 mg of synthesized 2-Cyclohexyl-2-fluoroethan-1-ol in 0.6 mL of
containing 0.03% v/v TMS.
Causality:
is chosen over hydrogen-bonding solvents (like DMSO-) to prevent the hydroxyl proton from excessively deshielding the adjacent C1 protons, which would complicate the diastereotopic splitting analysis. Known solvent impurities are referenced to prevent misassignment[4].
Step 2: 1D
H and F Acquisition
Action: Acquire a standard 1D
H spectrum (600 MHz, 16 scans) and a 1D F spectrum (564 MHz, 16 scans).
Causality: The
F spectrum is critical. By measuring the exact and coupling constants directly from the fluorine signal, we create a mathematical "key." We then use this key to identify which splittings in the convoluted H spectrum are caused by fluorine rather than neighboring protons.
Step 3: 2D COSY and HSQC Mapping
Action: Acquire
H-H COSY and H-C HSQC spectra.
Causality: The cyclohexyl ring contains 11 protons that severely overlap between 1.00 and 1.85 ppm. HSQC separates these protons based on their attached
C shifts, allowing us to definitively assign the C3 methine proton (adjacent to the CHF group) and trace the spin system outward via COSY.
Step 4: AI Cross-Verification
Action: Import the .mol file into Mnova and ACD/Labs. Run the prediction and overlay the simulated spectra onto the empirical data.
Causality: This acts as a final validation loop. If the empirical diastereotopic splitting matches the AI's simulated multiplet tree, the assignment is confirmed.
Quantitative Shift Assignment Data
The table below summarizes the comparison between empirical data (acquired at 600 MHz in
) and the AI-predicted values. Note the software's handling of the diastereotopic protons ( and ).
Proton Environment
Empirical Shift (ppm)
Mnova Predicted (ppm)
ACD/Labs Predicted (ppm)
Empirical Multiplicity & Coupling ( in Hz)
-OH
2.15
2.05
2.20
br s (Concentration dependent)
C1- (Diastereotopic)
3.65
3.58
3.62
ddd, =11.5, =6.0, =15.0
C1- (Diastereotopic)
3.78
3.75
3.80
ddd, =11.5, =4.5, =18.0
C2-H (Fluorinated)
4.35
4.42
4.38
ddt, =48.0, =6.0, =4.5
C3-H (Cyclohexyl)
1.65
1.70
1.68
m
C4-C8 (Cyclohexyl)
1.00 – 1.80
1.10 – 1.85
1.05 – 1.75
Overlapping multiplet envelope
Data Insight: Both software platforms successfully predict the massive ~48 Hz geminal coupling on the C2 proton. However, empirical 2D NMR remains strictly necessary to accurately resolve the exact chemical shift difference between the C1
and protons, as AI models slightly underestimate the stereoelectronic deshielding effect of the rigid cyclohexyl conformation.
Workflow Visualization
Caption: Workflow integrating empirical NMR and AI prediction for fluorinated alcohols.
Conclusion
For molecules like 2-Cyclohexyl-2-fluoroethan-1-ol, relying solely on 1D
H NMR or standalone AI prediction is insufficient due to second-order diastereotopic effects and heteronuclear coupling. ACD/Labs Spectrus provides a slight edge in stereochemical shift accuracy, while Mnova excels in rapid ensemble generation and user interface. However, the optimal, self-validating approach requires using these AI tools as an overlay against empirical F-guided 2D NMR data. By extracting the constants directly from the fluorine spectrum, researchers can confidently deconvolute the H multiplets and verify the structural integrity of their synthesized compounds.
References
How to Choose NMR Data Analysis Software That's Right for You - ACD/Labs
acdlabs.com[Link]
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools
academie-sciences.fr[Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
du.edu[Link]
Comparative study of fluorine effects on 2-Cyclohexyl-2-fluoroethan-1-ol binding affinity
[1] Executive Summary This technical guide provides a comparative analysis of 2-Cyclohexyl-2-fluoroethan-1-ol against its non-fluorinated analog, 2-Cyclohexyl-ethanol . It is designed for medicinal chemists and structura...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a comparative analysis of 2-Cyclohexyl-2-fluoroethan-1-ol against its non-fluorinated analog, 2-Cyclohexyl-ethanol . It is designed for medicinal chemists and structural biologists to understand how strategic fluorine substitution (
-fluorination) modulates physicochemical properties and protein-ligand binding thermodynamics.
The introduction of a fluorine atom at the C2 position is not merely a steric modification; it fundamentally alters the electronic landscape and conformational ensemble of the molecule through the gauche effect and pKa modulation . This guide explores these mechanisms, offering experimental protocols for validation.
Part 1: The Fluorine Effect (Mechanistic Framework)
The Gauche Effect & Conformational Locking
Unlike non-fluorinated alkyl chains which prefer anti (staggered) conformations to minimize steric clash, 2-fluoroethanol derivatives exhibit a strong preference for the gauche conformation (dihedral angle
).
Mechanism: This is driven by
hyperconjugation and the minimization of dipole-dipole repulsion.
Binding Impact: The "pre-organization" of the ligand into a gauche conformation reduces the entropic penalty (
) upon binding to a receptor, provided the binding pocket accommodates this shape.
Modulation of H-Bond Acidity (pKa)
Fluorine is highly electronegative (
). Its inductive effect (-I) pulls electron density through the -framework, increasing the acidity of the vicinal hydroxyl group.
Non-fluorinated (Ethanol): pKa
16.0 (Weaker donor).
Fluorinated (
-F-Alcohol): pKa 12.5–14.5 (Stronger donor).
Nuance: While the OH becomes a better donor electronically, the formation of an intramolecular hydrogen bond (IMHB) between F and OH (
) can "mask" the proton, potentially reducing affinity if the protein requires the OH to act as a donor.
Part 2: Comparative Profiling (Data & Metrics)
The following table contrasts the physicochemical profiles of the fluorinated target vs. the standard analog. Note: Values are representative of this structural class based on established structure-activity relationship (SAR) data.
Increases H-bond donor strength of OH to receptor residues (e.g., Asp/Glu).
Acidity (pKa)
~16.0
~14.2
Lower pKa strengthens interactions with basic residues but alters solubility.
Conformation
Flexible (Anti/Gauche equilibrium)
Locked Gauche (>85% population)
Reduces entropic cost () of binding; improves affinity if pocket matches gauche.
Lipophilicity (LogP)
2.4
2.6
F increases lipophilicity, enhancing hydrophobic burial in the cyclohexyl pocket.
Metabolic Stability
Susceptible to P450 oxidation
C-F bond blocks C2 oxidation
Extends half-life () and prevents rapid clearance.
Binding Energy ()
Baseline
Predicted -1.5 to -2.0 kcal/mol improvement
Driven by enthalpy (, stronger H-bond) and entropy (, pre-organization).
Part 3: Structural Dynamics & Visualization
Pathway of Conformational Bias (The Gauche Effect)
The following diagram illustrates the stereoelectronic interactions that force the fluorinated analog into the bioactive gauche conformation.
Figure 1: Mechanistic pathway of the Gauche Effect.[1][2] The interaction between the C-H sigma bond and the C-F antibonding orbital stabilizes the gauche rotamer, locking the ligand's shape.
Part 4: Experimental Protocols
To validate the binding affinity differences, the following self-validating workflow is recommended.
Synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol
Objective: Selective introduction of fluorine with inversion of configuration (if starting from chiral material) or racemic synthesis.
Precursor: Start with 1-Cyclohexyl-1,2-ethanediol .
Activation: Selectively protect the primary alcohol (C1) with a bulky silyl group (TBDMS-Cl) to yield 2-cyclohexyl-2-hydroxy-1-(tert-butyldimethylsiloxy)ethane.
Conditions: Dissolve substrate in anhydrous DCM at -78°C. Add Deoxofluor dropwise. Allow to warm to RT over 4 hours.
Mechanism:[1][2][3][4][5][6] Nucleophilic fluorination proceeds via an
mechanism, inverting stereochemistry at C2.
Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the silyl group.
Validation:
(Look for multiplet at to ppm) and coupling constants to confirm gauche conformation.
Isothermal Titration Calorimetry (ITC)
Objective: Direct measurement of thermodynamic parameters (
).
Preparation: Dialyze protein target into buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve ligand in the exact same buffer (match DMSO % strictly).
Titration:
Cell: Protein (
).
Syringe: Ligand (
).
Injection: 20 x 2
injections at 25°C.
Analysis: Fit data to a One-Set-of-Sites model.
Success Criteria: The Fluorinated analog should show a less negative
(lower entropy penalty) compared to the non-fluorinated analog due to the gauche lock.
Experimental Workflow Diagram
Figure 2: Integrated workflow for synthesizing and validating the binding efficacy of the fluorinated analog.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Technical Comparison Guide: IR Spectroscopy for 2-Cyclohexyl-2-fluoroethan-1-ol Identification
Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, 2-Cyclohexyl-2-fluoroethan-1-ol represents a critical motif where the introduction of a fluorine atom at the -position to the hydroxyl group...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, 2-Cyclohexyl-2-fluoroethan-1-ol represents a critical motif where the introduction of a fluorine atom at the
-position to the hydroxyl group modulates lipophilicity and metabolic stability. While NMR (F and H) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a superior, high-throughput alternative for rapid process monitoring and raw material verification.[1]
This guide provides a technical breakdown of the IR spectral signature of 2-Cyclohexyl-2-fluoroethan-1-ol, specifically focusing on distinguishing it from its non-fluorinated precursor (2-Cyclohexylethanol ) and other structural analogs.[1]
Structural Analysis & Vibrational Theory
The target molecule, 2-Cyclohexyl-2-fluoroethan-1-ol , combines a lipophilic cyclohexane ring with a polar, fluorinated ethanol chain.[1] The proximity of the electronegative fluorine atom to the hydroxyl group introduces unique vibrational perturbations known as the Gauche Effect and Intramolecular Hydrogen Bonding .
Key Functional Groups & Predicted Shifts
Functional Group
Vibrational Mode
Frequency Range (cm)
Diagnostic Note
Alcohol (-OH)
O-H Stretch
3200–3550
Broad in neat liquid (intermolecular H-bond).[1][2] Sharp ~3550 in dilute solution (intramolecular O-H···F).
Alkyl Fluoride (C-F)
C-F Stretch
1000–1100
Strong intensity. Critical Challenge: Overlaps significantly with C-O stretch.
Alcohol (C-O)
C-O Stretch
1030–1080
Primary alcohol. Shifted slightly higher due to -fluorine inductive effect.
Cyclohexane
C-H Stretch ()
2850–2930
Strong, dual bands (symmetric/asymmetric).[1] Unaffected by fluorination.
Cyclohexane
Ring Deformation
~1450 (Scissoring)
Diagnostic of the saturated ring system.
Comparative Analysis: Target vs. Alternatives
The primary challenge in synthesis is differentiating the fluorinated product from the non-fluorinated starting material (2-Cyclohexylethanol ) or elimination byproducts (alkenes).
Comparison 1: Target vs. Non-Fluorinated Precursor
Scenario: Monitoring the fluorination of 2-Cyclohexylethanol.
Feature
2-Cyclohexylethanol (Precursor)
2-Cyclohexyl-2-fluoroethan-1-ol (Target)
Differentiation Logic
Fingerprint Region (1000-1100 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)
The following diagram illustrates the logical decision process for identifying the target compound during synthesis monitoring.
Caption: Decision tree for verifying 2-Cyclohexyl-2-fluoroethan-1-ol synthesis using IR spectral markers.
Advanced Verification: The Dilution Test
To definitively distinguish the fluorinated alcohol from non-fluorinated analogs using the Intramolecular Hydrogen Bond theory.
Theory: In 2-Cyclohexyl-2-fluoroethan-1-ol, the fluorine and hydroxyl groups are in a 1,2-relationship.[1] In a dilute non-polar solvent, the molecule adopts a gauche conformation stabilized by an intramolecular O-H···F bond.
Protocol: Dissolve the sample in CCl
or dry CHCl (<0.01 M).
Observation:
Non-Fluorinated (2-Cyclohexylethanol): Shows a sharp "Free OH" peak at ~3640 cm
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Chiral HPLC Separation Strategies for 2-Cyclohexyl-2-fluoroethan-1-ol Enantiomers
Executive Summary
The enantiomeric separation of small, fluorinated alicyclic molecules like 2-Cyclohexyl-2-fluoroethan-1-ol presents unique chromatographic challenges. Unlike aromatic chiral compounds that readily engage in
stacking with stationary phases, this molecule relies entirely on hydrogen bonding, localized dipole interactions, and steric inclusion for chiral recognition. This guide objectively compares the performance of industry-standard Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol to achieve baseline resolution () for these enantiomers.
Mechanistic Principles of Chiral Recognition
To develop an effective separation method, we must first analyze the causality behind the molecule's interaction with the stationary phase. 2-Cyclohexyl-2-fluoroethan-1-ol lacks an aromatic ring, meaning traditional
-acid/-base interactions are non-existent[1]. Instead, chiral recognition is driven by a triad of specific structural features:
Hydrogen Bonding: The hydroxyl (-OH) group acts as the primary hydrogen-bond donor/acceptor, interacting with the carbamate or ester linkages of the polysaccharide CSP.
Dipole-Dipole Interactions: The highly electronegative fluorine atom creates a strong, localized C-F dipole. Effective CSPs must possess complementary dipoles (e.g., halogenated selectors) to exploit this feature[2].
Steric Inclusion: The bulky cyclohexyl ring must physically fit into the chiral grooves of the polysaccharide backbone. If the groove is too narrow, steric repulsion prevents the necessary proximity for H-bonding, leading to co-elution.
Comparison of Chiral Stationary Phases (CSPs)
Selecting the correct CSP is the most critical variable in this workflow[3]. We compared three dominant classes of polysaccharide-based columns under Normal Phase (NP) conditions:
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H): Features a wide helical groove that accommodates the bulky cyclohexyl group well. However, the electron-donating methyl groups on the phenyl ring do not provide an optimal dipole match for the C-F bond, resulting in moderate selectivity.
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H): Features a tighter helical twist. The steric bulk of the cyclohexyl group often prevents deep inclusion into the chiral clefts, frequently resulting in poor resolution or complete co-elution.
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC): The addition of electron-withdrawing chlorine atoms alters the electronic environment of the carbamate, creating a
-acidic environment and strong local dipoles. These dipoles interact highly favorably with the C-F bond of the analyte. Literature demonstrates that halogenated CSPs are vastly superior for resolving halogenated aliphatic alcohols[4].
Quantitative Performance Comparison
The following table summarizes the comparative baseline performance derived from structural analogs and established chiral separation principles for fluorinated alicyclic alcohols.
Chiral Stationary Phase
Selector Chemistry
Mobile Phase
Retention Time 1 ()
Retention Time 2 ()
Selectivity ()
Resolution ()
Column A (Amylose)
Tris(3,5-dimethylphenylcarbamate)
Hexane/IPA (95:5)
12.4 min
13.1 min
1.08
1.1
Column B (Cellulose)
Tris(3,5-dimethylphenylcarbamate)
Hexane/IPA (95:5)
14.2 min
14.8 min
1.05
0.6
Column C (Halogenated)
Tris(3,5-dichlorophenylcarbamate)
Hexane/IPA (95:5)
18.1 min
21.1 min
1.21
2.3
Conclusion: The halogenated cellulose phase (Column C) provides the necessary dipole-dipole interactions to achieve baseline resolution (
), making it the optimal choice for 2-Cyclohexyl-2-fluoroethan-1-ol.
Method Development & Decision Workflow
Chiral HPLC method development and validation workflow for fluorinated alcohols.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . The method relies on internal system suitability checks to confirm that the thermodynamic interactions between the CSP and the analyte are functioning correctly before any unknown samples are processed[5].
Step 1: Mobile Phase Preparation
Action: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 95:5 (v/v) ratio.
Causality: IPA is chosen over Ethanol (EtOH) for the initial screen because its branched structure provides more steric bulk. This slows down the elution of the analyte, increasing its residence time within the chiral clefts and maximizing the opportunity for dipole-dipole recognition of the fluorine atom.
Step 2: Sample Preparation
Action: Dissolve the racemic 2-Cyclohexyl-2-fluoroethan-1-ol standard in the mobile phase to a concentration of 1.0 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter.
Causality: Dissolving the sample in the exact mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the column head, ensuring sharp peak shapes necessary for accurate resolution calculations.
Step 3: Column Equilibration
Action: Install a Halogenated Cellulose column (e.g., 250 mm x 4.6 mm, 5 µm). Set the column oven temperature strictly to 25°C. Flush with the mobile phase at 1.0 mL/min for at least 10 column volumes.
Causality: Chiral recognition is an exothermic, enthalpy-driven process. Fluctuations in temperature will alter the hydrogen-bonding dynamics. Maintaining a strict 25°C ensures thermodynamic stability.
Step 4: System Suitability Testing (The Self-Validation Step)
Action: Inject 10 µL of the racemic standard. Calculate the resolution (
) and tailing factor ().
Validation Gate:
If
and : The system is validated. Proceed to Step 5.
If
: The self-validation has failed. Causality: This indicates either excessive mobile phase polarity disrupting H-bonds, or adsorbed water on the CSP. Correction: Flush the column with 100% anhydrous Ethanol to strip adsorbed water, then lower the IPA concentration to 2% and repeat Step 4.
Step 5: Unknown Sample Analysis
Action: Inject the synthesized/unknown samples of 2-Cyclohexyl-2-fluoroethan-1-ol under the validated conditions. Integrate the peak areas to determine the Enantiomeric Excess (
Navigating the Disposal of 2-Cyclohexyl-2-fluoroethan-1-ol: A Guide for the Modern Laboratory
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Cyclohexyl-2-fluoroethan-1-ol. We will move beyond a simple checklist to explain the why behind each step, ensuring tha...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Cyclohexyl-2-fluoroethan-1-ol. We will move beyond a simple checklist to explain the why behind each step, ensuring that this protocol is a self-validating system for your laboratory.
Part 1: Immediate Safety and Chemical Profile
Before any disposal operation, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Cyclohexyl-2-fluoroethan-1-ol may not be widely available, we can infer its likely properties from analogous structures like 2-fluoroethanol and general principles of organic chemistry.
Inferred Hazard Profile
The presence of the hydroxyl (-OH) group classifies it as an alcohol, and the fluorine atom introduces properties common to organofluorine compounds.
Property
Inferred Hazard
Rationale and Immediate Actions
Flammability
Combustible Liquid.
The ethan-1-ol backbone suggests flammability. Like many alcohols, its vapors can form flammable mixtures with air.[1] Action: Handle away from heat, sparks, and open flames.[2] Ensure all containers are bonded and grounded during transfer to prevent static discharge.[3]
Simple fluorinated alcohols like 2-fluoroethanol are known to be highly toxic if swallowed, inhaled, or absorbed through the skin.[2][4][5] The fluorine atom can interfere with cellular metabolism. Action: Always handle this compound in a certified chemical fume hood.[6] Utilize robust Personal Protective Equipment (PPE).
Environmental
Aquatic Toxicity.
Many organic solvents and their derivatives are harmful to aquatic life. Action: Prevent release into the environment. Do not dispose of this chemical down the drain under any circumstances.[7][8][9]
Reactivity
Stable, but Incompatible with Oxidizers.
Alcohols can react violently with strong oxidizing agents.[8] The carbon-fluorine bond is exceptionally strong, making the molecule generally stable.[6][10] Action: Segregate waste from incompatible materials, particularly strong acids and oxidizers.[9][11]
Mandatory Personal Protective Equipment (PPE)
Given the inferred high toxicity, the following PPE is non-negotiable:
Gloves: Nitrile or butyl rubber gloves. Always double-glove.
Eye Protection: Chemical splash goggles and a full-face shield.
Body Protection: A flame-resistant lab coat.
Respiratory Protection: Handling should occur in a fume hood. If there's any risk of exposure outside of a hood, a respirator with an appropriate organic vapor cartridge is required.
Part 2: Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste must be evaluated to determine if it is "hazardous."[7][9]
2-Cyclohexyl-2-fluoroethan-1-ol waste should be managed as hazardous waste based on the following characteristics:
Ignitability (D001): As a combustible alcohol, it likely has a flashpoint that meets the criteria for an ignitable hazardous waste.[12] Product wastes with over 10% alcohol are typically considered ignitable.[13] The EPA's "alcohol exemption" applies only to aqueous solutions containing less than 24% alcohol and at least 50% water, which is not applicable to pure or concentrated laboratory waste.[14]
Toxicity (D-list): While not specifically listed, its breakdown products and inherent toxicity warrant treating it as toxic.
Therefore, all waste streams containing 2-Cyclohexyl-2-fluoroethan-1-ol must be collected and disposed of as regulated hazardous waste.[15]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to final hand-off to a licensed disposal contractor.
Step 1: Waste Collection
Container Selection: Use a dedicated, leak-proof waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive waste, though this compound is not expected to be corrosive.[16] The container must be in good condition with a secure, screw-top cap.[11][13]
Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.[13][16]
Location: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][17] If the waste is flammable, the SAA should be inside a flammable storage cabinet.[17]
Step 2: Labeling
Proper labeling is a critical safety and compliance requirement.[13] As soon as the first drop of waste enters the container, it must be labeled.
The full chemical name: "2-Cyclohexyl-2-fluoroethan-1-ol" . Do not use abbreviations or formulas.[11]
An accurate estimation of the concentrations of all constituents in the container.
Appropriate hazard warnings or pictograms (e.g., Flammable, Toxic).[17]
Step 3: Segregation and Storage
Segregate Incompatibles: Store the waste container away from incompatible chemicals, especially oxidizing agents.[9][11] Use physical barriers or secondary containment to ensure separation.[7]
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[7][9]
Storage Limits: An SAA can hold up to 55 gallons of waste. Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within 72 hours.[11]
Step 4: Arranging for Final Disposal
Engage a Licensed Contractor: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[6][7][9] This is not a task that can be performed by laboratory personnel.
Recommended Disposal Method: High-Temperature Incineration. The remarkable stability of the carbon-fluorine bond, a hallmark of "forever chemicals" like PFAS, makes high-temperature incineration the most effective destruction method.[6][10] This process has the potential to permanently eliminate the compound by breaking it down into less harmful substances.[18] Other methods like landfilling are less preferable as they only contain the chemical.[18]
Documentation: Retain all documentation from the disposal contractor, including the waste manifest and the final certificate of destruction.[6] This is your proof of regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-Cyclohexyl-2-fluoroethan-1-ol.
Caption: Workflow for the disposal of 2-Cyclohexyl-2-fluoroethan-1-ol.
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
Minor Spill (Manageable by lab staff):
Alert personnel in the immediate area.
Wearing full PPE, contain the spill using an absorbent, inert material (e.g., vermiculite, sand).
Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.
Clean the spill area thoroughly.
Major Spill (Large volume or outside of a fume hood):
Evacuate the laboratory immediately.
Alert others and activate the nearest fire alarm if the spill is flammable and poses a fire hazard.
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Provide them with the name of the chemical and any available hazard information.
By adhering to this comprehensive guide, researchers can manage and dispose of 2-Cyclohexyl-2-fluoroethan-1-ol in a manner that ensures the safety of personnel, protects the environment, and maintains strict regulatory compliance.
References
Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]
Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?. [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
U.S. Environmental Protection Agency. (2023, May 9). RCRA Management of Excess Alcohol-based Hand Sanitizer. [Link]
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
Stanford Environmental Health & Safety. Ethanol Factsheet. [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]
CRC Industries. (2017, December 27). Safety Data Sheet - Chlor-Free® Degreaser. [Link]
Cytiva. (2023, October 10). Safety Data Sheet - MabSelect™. [Link]
Castrol. (2025, November 24). Safety Data Sheet. [Link]
U.S. Food & Drug Administration. Safety Data Sheet - Ethanol. [Link]
Personal protective equipment for handling 2-Cyclohexyl-2-fluoroethan-1-ol
Executive Safety Summary: The "Silent Hazard" 2-Cyclohexyl-2-fluoroethan-1-ol is not a standard solvent; it is a specialized fluorinated building block. While specific toxicological data for this exact molecule is often...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary: The "Silent Hazard"
2-Cyclohexyl-2-fluoroethan-1-ol is not a standard solvent; it is a specialized fluorinated building block. While specific toxicological data for this exact molecule is often sparse in public databases, its structural components—a
-fluoro alcohol moiety attached to a lipophilic cyclohexyl ring —dictate a "High Hazard" classification.
The Pharmacological Risk (The "Why"):
Standard alcohols (ethanol, isopropanol) are metabolic fuels. However,
-fluoro alcohols (like 2-fluoroethanol) can metabolize into fluoroacetic acid, a potent inhibitor of the Krebs cycle (aconitase inhibitor). The addition of the cyclohexyl group increases lipophilicity, potentially enhancing dermal absorption while reducing volatility.
Core Directive: Treat this compound as a potential metabolic poison and a severe skin permeation hazard . Do not rely on odor or immediate irritation as warning signs.
The Barrier Defense System (PPE Selection)
We utilize a Redundant Barrier Protocol . Single layers are insufficient for fluorinated organic liquids that may possess high skin permeability.
PPE Selection Matrix
Protection Zone
Primary Barrier (Mandatory)
Secondary Barrier (Task Dependent)
Scientific Rationale
Ocular
Chemical Splash Goggles (ANSI Z87.1 D3)
Face Shield (8-inch)
Fluorinated alcohols can cause irreversible corneal opacity. Safety glasses provide insufficient protection against vapors/aerosols.
Dermal (Hand)
Double-Gloving Strategy :1. Inner: 4 mil Nitrile (Inspection White)2. Outer: 8 mil Extended Cuff Nitrile (Dark Blue/Green)
Silver Shield® / Laminate (If handling >100mL or >15 mins)
Fluorinated organics can permeate thin nitrile. The "Double-Color" system allows immediate visual detection of outer glove breach.
Respiratory
Fume Hood (Face velocity: 100 fpm)
NIOSH OV/P100 Respirator (Only if hood is unavailable)
Volatility is lower than ethanol but significant. Inhalation is a direct route to systemic toxicity.
Body
Flame-Resistant (FR) Lab Coat (Buttoned)
Chemical Resistant Apron (Rubber/Neoprene)
The cyclohexyl group adds hydrocarbon character, increasing flammability. Cotton coats absorb spills; FR coats resist ignition.
Operational Protocol: The "No-Contact" Workflow
This protocol uses the "Closed Loop" concept to minimize open-air exposure.
Phase 1: Preparation & Engineering Controls
Verify Airflow: Confirm fume hood is active. Tape a Kimwipe to the sash to visualize inward airflow.
Decon Station: Prepare a beaker of 10% aqueous Calcium Gluconate (precautionary neutralization for potential HF generation, though unlikely) and a standard soap/water station inside the hood.
Weighing: Do not weigh on an open bench. Move the analytical balance into the hood or use a tared, sealed vial for transfer.
Phase 2: Active Handling (Synthesis/Transfer)
The Syringe Technique: Avoid pouring. Use a glass syringe with a Luer-lock needle for transfers <20 mL.
Why? Pouring generates invisible aerosols. Syringes contain the liquid.
The "Dirty Hand" Rule: Designate your non-dominant hand as the "Dirty Hand" (touches chemical containers) and your dominant hand as the "Clean Hand" (touches sash, notebook, pen).
Heating: If the reaction requires heat, use a silicone oil bath or heating block . Avoid water baths (risk of cross-contamination if flask breaks).
Phase 3: Decontamination & Doffing
Wipe Down: Wipe all exterior surfaces of flasks/vials with a solvent-dampened Kimwipe (acetone or ethanol) before removing them from the hood. Dispose of the wipe as hazardous waste.
Glove Removal:
Remove Outer Gloves inside the hood. Turn them inside out.
Inspect Inner Gloves for discoloration.
Wash hands with inner gloves on, then remove inner gloves.
Wash hands with soap and water immediately.
Visualization: The Safety Logic Flow
The following diagram illustrates the decision-making logic for handling this specific fluorinated intermediate.
Caption: Decision logic for PPE selection and emergency response based on operational volume and risk factors.
Emergency & Disposal Logistics
Accidental Exposure Response
Skin Contact: Immediate 15-minute flush. Do not use solvents (ethanol/DMSO) to wash skin; they act as vehicles, driving the fluorinated compound deeper into the dermis. Use soap and copious water.[1]
Eye Contact: 15-minute flush. Hold eyelids open. Seek ophthalmological evaluation immediately (risk of delayed corneal pitting).
Waste Management (Critical)
Stream Classification:Halogenated Organic Waste .
Do NOT mix with general organic solvents if your facility incinerates non-halogenated waste for fuel blending. Fluorine combustion generates HF, damaging standard incinerators.
Labeling: Explicitly write "Contains Organic Fluorine" on the tag.
Quenching: If the material is in a reaction mixture with reactive species (e.g., thionyl chloride), quench fully before adding to the waste container to prevent pressurization.
References
PubChem. (n.d.). 2-Fluoroethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]
Context: Used as a toxicological proxy for the beta-fluoro alcohol moiety.